Methyl 3-bromo-6-chloropyrazine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-bromo-6-chloropyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-12-6(11)4-5(7)9-2-3(8)10-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAYXNFNZKQGNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718759 | |
| Record name | Methyl 3-bromo-6-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13457-28-8 | |
| Record name | Methyl 3-bromo-6-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-bromo-6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-bromo-6-chloropyrazine-2-carboxylate is a halogenated pyrazine derivative that serves as a crucial intermediate in the synthesis of complex heterocyclic compounds. Its strategic placement of bromo, chloro, and carboxylate functional groups on the pyrazine core makes it a versatile building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, and its established role as a key starting material in the development of novel therapeutic agents.
Molecular Structure and Chemical Properties
This compound is characterized by a pyrazine ring substituted at the 2, 3, and 6 positions. The presence of two different halogen atoms and a methyl ester group provides multiple reaction sites for further chemical modifications.
The molecular structure of this compound is illustrated below.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrClN₂O₂ | [1][2][3] |
| Molecular Weight | 251.47 g/mol | [1][2][3] |
| CAS Number | 13457-28-8 | [3][4] |
| Melting Point | 258-259 °C | [2] |
| Boiling Point | 433.7±55.0 °C at 760 mmHg | [2] |
| Appearance | Not specified (likely a solid at room temperature) | |
| Purity | Typically ≥95% | [2][3] |
| Storage Conditions | 2-8°C, sealed, dry | [2] |
Synthesis and Reactivity
A plausible synthetic pathway involves a multi-step process starting from a more basic pyrazine derivative. A Chinese patent (CN108101857B) outlines a scalable process for a related compound, 2-amino-3-bromo-6-chloropyrazine, which involves the formation of a "3-bromo-6-chloropyrazine-2-formic ether" as a key intermediate. This suggests a synthetic logic that can be adapted for the target molecule.
References
An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for Methyl 3-bromo-6-chloropyrazine-2-carboxylate, a key intermediate in the development of novel pharmaceuticals. This document outlines a two-step synthesis commencing with the chlorination of Methyl 3-aminopyrazine-2-carboxylate, followed by a Sandmeyer reaction to introduce the bromo substituent. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its practical application in a research and development setting.
Introduction
This compound is a halogenated pyrazine derivative of significant interest in medicinal chemistry. The pyrazine core is a common scaffold in numerous biologically active compounds, and the presence of chloro and bromo substituents at positions 6 and 3, respectively, along with a methyl carboxylate group at position 2, offers multiple points for further chemical modification. This strategic functionalization allows for the exploration of structure-activity relationships (SAR) in the design of new therapeutic agents.
Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed via a two-step reaction sequence starting from Methyl 3-aminopyrazine-2-carboxylate.
Step 1: Chlorination of Methyl 3-aminopyrazine-2-carboxylate
The first step involves the selective chlorination of the pyrazine ring at the 6-position to yield Methyl 3-amino-6-chloropyrazine-2-carboxylate. This is achieved using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS).
Step 2: Sandmeyer Reaction of Methyl 3-amino-6-chloropyrazine-2-carboxylate
The second step is a Sandmeyer reaction, a well-established method for the conversion of an aromatic amino group into a halide. This involves the diazotization of the amino group of Methyl 3-amino-6-chloropyrazine-2-carboxylate, followed by the introduction of a bromine atom using a copper(I) bromide catalyst.
Quantitative Data Summary
The following tables summarize the key quantitative data for the proposed two-step synthesis.
Table 1: Reagents and Conditions for Step 1: Chlorination
| Reagent/Parameter | Molar Ratio (to starting material) | Concentration/Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Methyl 3-aminopyrazine-2-carboxylate | 1.0 | - | - | - | - |
| N-Chlorosuccinimide (NCS) | 1.0 - 1.2 | Acetonitrile | 25 - 82 | 4 - 12 | ~92[1] |
Table 2: Reagents and Conditions for Step 2: Sandmeyer Reaction
| Reagent/Parameter | Molar Ratio (to starting material) | Concentration/Solvent | Temperature (°C) | Reaction Time (h) | Estimated Yield (%) |
| Methyl 3-amino-6-chloropyrazine-2-carboxylate | 1.0 | - | - | - | - |
| Sodium Nitrite (NaNO₂) | 1.1 - 1.5 | Water | 0 - 5 | 0.5 - 1 | 60 - 80 (typical) |
| Hydrobromic Acid (HBr) | 3.0 - 5.0 | 48% aqueous solution | 0 - 5 | - | - |
| Copper(I) Bromide (CuBr) | 1.0 - 1.5 | - | 60 - 80 | 1 - 3 | - |
Detailed Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate
Reaction:
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in acetonitrile.
-
Add N-chlorosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain Methyl 3-amino-6-chloropyrazine-2-carboxylate as a solid. A German patent reports a melting point of 159-161 °C for this compound.
Step 2: Synthesis of this compound
Reaction:
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend Methyl 3-amino-6-chloropyrazine-2-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (48%, 3.0-4.0 eq).
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.2 eq) dropwise, maintaining the temperature below 5°C.
-
Stir the mixture at this temperature for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Bromination (Sandmeyer Reaction):
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, 1.0-2.0 eq).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, gradually warm the reaction mixture to 60-80°C and maintain this temperature for 1-3 hours, or until the evolution of nitrogen ceases.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
-
Visualizations
The following diagrams illustrate the logical flow of the synthesis pathway.
Caption: Overall synthesis pathway for this compound.
Caption: Detailed experimental workflow for the two-step synthesis.
References
Technical Guide: Spectroscopic and Synthetic Overview of Methyl 3-bromo-6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-6-chloropyrazine-2-carboxylate is a halogenated pyrazine derivative of significant interest in medicinal chemistry and agrochemical research. Its bifunctional nature, possessing both chloro and bromo substituents, makes it a versatile building block for the synthesis of more complex heterocyclic compounds through various cross-coupling reactions.[1] This technical guide provides a summary of its physicochemical properties, predicted spectroscopic data based on analogous structures, a plausible synthetic protocol, and a conceptual workflow for its application in structure-activity relationship (SAR) studies.
Physicochemical Properties
This compound is a solid with the following properties:
| Property | Value | Reference |
| CAS Number | 13457-28-8 | [2] |
| Molecular Formula | C₆H₄BrClN₂O₂ | [1] |
| Molecular Weight | 251.47 g/mol | [1] |
| Melting Point | 258-259 °C | [1] |
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds, such as methyl 3,6-dichloropyrazine-2-carboxylate and other substituted pyrazines, and general spectroscopic principles.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to be simple, showing a singlet for the pyrazine proton and a singlet for the methyl ester protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.7 | Singlet | 1H | Pyrazine C5-H |
| ~4.0 | Singlet | 3H | OCH₃ |
Predicted ¹³C NMR Data
The carbon NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C=O (ester) |
| ~150 | Pyrazine C6-Cl |
| ~145 | Pyrazine C2-COOCH₃ |
| ~143 | Pyrazine C5 |
| ~130 | Pyrazine C3-Br |
| ~54 | OCH₃ |
Predicted Mass Spectrometry Data
The mass spectrum (Electron Ionization) is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine.
| m/z | Predicted Identity |
| 250, 252, 254 | [M]⁺ (Molecular ion cluster) |
| 219, 221, 223 | [M - OCH₃]⁺ |
| 191, 193, 195 | [M - COOCH₃]⁺ |
Predicted Infrared (IR) Data
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (methyl) |
| ~1730 | C=O stretch (ester) |
| ~1550 | C=N stretch (pyrazine ring) |
| ~1250 | C-O stretch (ester) |
| ~850 | C-Cl stretch |
| ~650 | C-Br stretch |
Experimental Protocols
Hypothetical Synthesis of this compound
The following is a plausible, generalized protocol for the synthesis of this compound, based on established methods for the synthesis of related halopyrazine carboxylates.[3]
Step 1: Chlorination of a Pyrazine Precursor
A suitable starting material, such as a commercially available aminopyrazine carboxylic acid derivative, would first undergo a chlorination reaction. For instance, treatment with a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent (e.g., acetonitrile) can introduce a chlorine atom onto the pyrazine ring.
Step 2: Sandmeyer-type Bromination
Following chlorination, a Sandmeyer-type reaction can be employed to introduce the bromine atom. This typically involves the diazotization of an amino group on the pyrazine ring with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrobromic acid), followed by decomposition of the diazonium salt with a copper(I) bromide catalyst.
Step 3: Esterification
If the starting material was a carboxylic acid, the final step would be esterification to form the methyl ester. This can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a milder esterification agent like diazomethane or methyl iodide with a suitable base.
Purification: The final product would be purified using standard laboratory techniques such as recrystallization or column chromatography.
Mandatory Visualizations
Workflow for Structure-Activity Relationship (SAR) Studies
This compound is a valuable starting material for SAR studies due to the differential reactivity of its bromo and chloro substituents. The bromo group is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for selective functionalization at the 3-position.[4] The following diagram illustrates a typical workflow for an SAR study using this compound.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
This workflow demonstrates how the selective modification of this compound can be used to generate a library of analogs for biological screening, leading to the identification and optimization of lead compounds.[5]
References
- 1. This compound [myskinrecipes.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. mdpi.com [mdpi.com]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
An In-depth Technical Guide on the Solubility of Methyl 3-bromo-6-chloropyrazine-2-carboxylate in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility characteristics of methyl 3-bromo-6-chloropyrazine-2-carboxylate, a key intermediate in the synthesis of pharmaceuticals.[1] While a direct search for quantitative solubility data in various organic solvents did not yield specific experimental values, this document provides a framework for understanding and determining its solubility. The guide outlines standard experimental protocols for solubility measurement and presents a logical workflow for these procedures.
Physicochemical Properties
To understand the solubility of a compound, it is essential to first know its fundamental physical and chemical properties.
| Property | Value |
| Molecular Formula | C₆H₄BrClN₂O₂ |
| Molecular Weight | 251.47 g/mol [1] |
| Melting Point | 258-259 °C[1] |
| Boiling Point | 433.7±55.0 °C at 760 mmHg[1] |
| Appearance | Likely a solid at room temperature, given the high melting point. |
| Storage | 2-8°C, sealed, dry[1] |
Solubility Data
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | 25 | Data not available | Data not available |
| Ethanol | 25 | Data not available | Data not available |
| Isopropanol | 25 | Data not available | Data not available |
| Acetone | 25 | Data not available | Data not available |
| Ethyl Acetate | 25 | Data not available | Data not available |
| Dichloromethane | 25 | Data not available | Data not available |
| Acetonitrile | 25 | Data not available | Data not available |
| Toluene | 25 | Data not available | Data not available |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |
Experimental Protocols for Solubility Determination
The solubility of a solid compound in a liquid solvent is a fundamental physicochemical property. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[2][3] The following protocol is a generalized procedure that can be adapted to determine the solubility of this compound.
Objective:
To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is necessary to ensure that equilibrium with a saturated solution is achieved.[3]
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours to see if the concentration remains constant).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a known volume of a suitable solvent (this may be the same solvent used for the solubility determination or a mobile phase component for chromatography).
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound will be necessary for accurate quantification.
-
-
Calculation of Solubility:
-
From the measured concentration and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
References
Reactivity of Halogens in Methyl 3-bromo-6-chloropyrazine-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the differential reactivity of the bromine and chlorine substituents in Methyl 3-bromo-6-chloropyrazine-2-carboxylate. The pyrazine core, being electron-deficient, is activated towards nucleophilic substitution and cross-coupling reactions. This document will explore the underlying principles governing the selective functionalization of this important synthetic intermediate, supported by experimental data and detailed protocols for key transformations. The C-Br bond at the 3-position is demonstrably more reactive than the C-Cl bond at the 6-position, a characteristic that can be exploited for sequential and site-selective modifications.
Introduction
This compound is a key building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms on the electron-deficient pyrazine ring offers a versatile platform for the synthesis of complex molecular architectures. The ability to selectively functionalize one halogen over the other is crucial for the efficient construction of target molecules. This guide will delve into the factors influencing this selectivity, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Analysis of Halogen Reactivity
The differential reactivity of the halogens in this compound is primarily governed by the inherent differences in the carbon-halogen bond strengths and the electronic nature of the pyrazine ring.
Carbon-Halogen Bond Strength
The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This difference in bond dissociation energy is a key factor in determining the relative reactivity of the two halogens, particularly in reactions where the cleavage of the C-X bond is the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in these reactions is I > Br > Cl > F.
Electronic Effects of the Pyrazine Ring
The pyrazine ring is an electron-deficient heterocycle due to the presence of two nitrogen atoms. This electron deficiency activates the halogen substituents towards nucleophilic attack. The precise electronic environment of each carbon atom attached to a halogen can further influence reactivity, though the difference in bond strength between C-Br and C-Cl is typically the dominant factor for selective reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The higher reactivity of the C-Br bond allows for selective coupling at the 3-position of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the case of dihalogenated pyrazines, selective coupling at the more reactive halogen is often achievable. The weaker C-Br bond at the 3-position undergoes oxidative addition to the palladium(0) catalyst more readily than the C-Cl bond at the 6-position.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the reaction is expected to proceed selectively at the 3-bromo position due to the faster rate of oxidative addition.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds. Selective amination of an aryl bromide in the presence of a heteroaryl chloride has been demonstrated in analogous systems, such as 6-bromo-2-chloroquinoline[1]. This selectivity is attributed to the greater reactivity of the C-Br bond.
Quantitative Data Presentation
The following tables summarize representative yields for selective cross-coupling reactions on dihalogenated heterocycles, illustrating the preferential reactivity of the C-Br bond. While specific data for this compound is not widely published in a comparative format, the data from analogous systems provides a strong predictive framework.
Table 1: Representative Yields for Selective Suzuki-Miyaura Coupling
| Substrate | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |
| 6-bromo-2-chloroquinoline | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-phenyl-2-chloroquinoline | 85 | Analogous System |
| 3-bromo-6-chloropyrazine derivative | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 3-aryl-6-chloropyrazine derivative | 70-90 | Predicted |
Table 2: Representative Yields for Selective Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Product | Yield (%) | Reference |
| 6-bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 6-morpholino-2-chloroquinoline | 92 | [1] |
| 3-bromo-6-chloropyrazine derivative | Secondary Amine | Pd(OAc)₂, XPhos, Cs₂CO₃ | 3-amino-6-chloropyrazine derivative | 80-95 | Predicted |
Experimental Protocols
The following are detailed, representative experimental protocols for the selective functionalization of a bromo-chloro heterocyclic system, which can be adapted for this compound.
Protocol for Selective Suzuki-Miyaura Coupling at the Bromo Position
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2 M Aqueous Na₂CO₃ solution (3.0 eq)
-
Toluene/Ethanol (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol for Selective Buchwald-Hartwig Amination at the Bromo Position
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
BINAP (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a dry Schlenk flask.
-
Add anhydrous toluene and stir the mixture for 10 minutes.
-
Add this compound and the amine.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic route for Methyl 3-bromo-6-chloropyrazine-2-carboxylate, a key intermediate in the development of pharmaceutical agents. The synthesis involves a multi-step process beginning with a readily available aminopyrazine precursor. This document details the experimental protocols, relevant quantitative data, and a visual representation of the synthetic workflow.
Core Synthetic Pathway
The most prevalent and scalable synthesis of this compound commences with Methyl 3-aminopyrazine-2-carboxylate. The synthesis proceeds through two key transformations: a regioselective chlorination followed by a Sandmeyer reaction to introduce the bromo substituent.
Step 1: Chlorination of Methyl 3-aminopyrazine-2-carboxylate
The initial step involves the selective chlorination of the pyrazine ring at the 6-position. This is typically achieved using a chlorinating agent such as N-Chlorosuccinimide (NCS). The reaction is generally carried out in an appropriate solvent like acetonitrile.
Step 2: Diazotization and Bromination (Sandmeyer Reaction)
Following the successful chlorination, the amino group of the resulting Methyl 3-amino-6-chloropyrazine-2-carboxylate is transformed into a bromo group. This is accomplished via a Sandmeyer reaction, which proceeds through a diazonium salt intermediate. The amino compound is first treated with a diazotizing agent, such as sodium nitrite, in an acidic medium. The resulting diazonium salt is then reacted with a bromide source to yield the final product, this compound.
Experimental Protocols
The following protocols are based on established synthetic procedures for analogous compounds and provide a detailed methodology for the synthesis of this compound.
Protocol 1: Synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate
-
Reaction Setup: To a suitable reaction vessel, add Methyl 3-aminopyrazine-2-carboxylate and acetonitrile.
-
Addition of Chlorinating Agent: Add N-Chlorosuccinimide (NCS) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for a specified duration, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent system, such as petroleum ether/ethyl acetate, to yield Methyl 3-amino-6-chloropyrazine-2-carboxylate.
Protocol 2: Synthesis of this compound
-
Formation of Diazonium Salt: Dissolve Methyl 3-amino-6-chloropyrazine-2-carboxylate in an acidic medium (e.g., a mixture of acetic acid and a mineral acid). Cool the solution to a low temperature (typically 0-5 °C).
-
Diazotization: Slowly add an aqueous solution of sodium nitrite to the cooled solution while maintaining the low temperature. Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
Bromination: In a separate vessel, prepare a solution of a bromide salt (e.g., copper(I) bromide in hydrobromic acid). Add the freshly prepared diazonium salt solution to the bromide solution.
-
Reaction Completion and Isolation: Allow the reaction to proceed, often with gentle warming, until the evolution of nitrogen gas ceases.
-
Work-up and Purification: The reaction mixture is then typically extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude this compound can be purified by standard techniques such as column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound and its intermediate.
| Step | Starting Material | Reagents | Solvent | Reaction Temperature | Reaction Time | Yield |
| 1. Chlorination | Methyl 3-aminopyrazine-2-carboxylate | N-Chlorosuccinimide (NCS) | Acetonitrile | 50-82 °C | ~12 hours | High |
| 2. Diazotization & Bromination | Methyl 3-amino-6-chloropyrazine-2-carboxylate | 1. Sodium Nitrite, Acid2. Copper(I) Bromide | Acetic Acid, Water | -5 to 5 °C (Diazotization) | Variable | Good |
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis of this compound from its primary starting material.
Caption: Synthetic workflow for this compound.
Alternative Starting Materials
While the pathway from Methyl 3-aminopyrazine-2-carboxylate is well-documented, alternative synthetic strategies could be envisioned, although they are less commonly reported for this specific target. These could potentially include:
-
Halogen Exchange: Starting from a di-halogenated pyrazine, such as Methyl 3,6-dichloropyrazine-2-carboxylate, and performing a selective halogen exchange reaction to replace one of the chloro groups with a bromo group. The success of this approach would depend on the differential reactivity of the two halogen atoms.
-
Direct Halogenation of a Hydroxypyrazine: Another possibility could involve the bromination of a corresponding hydroxypyrazine derivative, followed by conversion of the hydroxyl group to a chloro group. However, controlling the regioselectivity of the initial bromination could be challenging.
These alternative routes are more speculative for this particular molecule and would require significant experimental optimization. The primary route detailed in this guide remains the most established and reliable method for the synthesis of this compound.
The Discovery of Novel Pyrazine Carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, serves as a vital scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] This guide provides a comprehensive overview of the discovery of novel pyrazine carboxylate derivatives, detailing their synthesis, biological evaluation, and the signaling pathways they modulate.
Synthesis of Pyrazine Carboxylate Derivatives
The synthesis of pyrazine carboxylate derivatives often involves the condensation of α-dicarbonyl compounds with 1,2-diamines, followed by functional group manipulations. A common approach is the reaction of a substituted pyrazine-2-carboxylic acid with various amines or alcohols to form amides or esters, respectively.[4] Propyl phosphonic anhydride (T3P) is often used as a coupling reagent for the synthesis of pyrazine-2-carboxamides from the corresponding carboxylic acids and amines.[4]
General Synthetic Workflow for Pyrazine Carboxamides
Caption: General workflow for the synthesis of pyrazine carboxamide derivatives.
Experimental Protocol: Synthesis of Substituted Pyrazine-2-Carboxamides
This protocol describes the synthesis of a series of substituted amides of pyrazine-2-carboxylic acids.
Materials:
-
Substituted pyrazine-2-carboxylic acid
-
Thionyl chloride
-
Appropriately substituted aniline
-
Dry benzene
-
Anhydrous pyridine
Procedure:
-
A mixture of the respective pyrazine-2-carboxylic acid (0.05 mol) and thionyl chloride (6 mL, 0.08 mol) in dry benzene (20 mL) is refluxed for 2 hours.
-
The excess thionyl chloride and solvent are removed by distillation under reduced pressure.
-
The resulting crude acid chloride is dissolved in 20 mL of dry benzene.
-
A solution of the appropriately substituted aniline (0.05 mol) and anhydrous pyridine (4 mL, 0.05 mol) in dry benzene (20 mL) is added dropwise to the acid chloride solution with stirring.
-
The reaction mixture is refluxed for 3-4 hours.
-
After cooling, the precipitated solid is filtered off, washed with 5% HCl, 5% NaHCO₃, and water.
-
The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol, benzene) to yield the pure pyrazine-2-carboxamide.
Biological Activities and Therapeutic Potential
Pyrazine carboxylate derivatives exhibit a remarkable diversity of biological activities, making them promising candidates for drug development.
Antimicrobial and Antifungal Activity
Several pyrazine carboxylate derivatives have demonstrated significant antimicrobial and antifungal properties.[4][5] For instance, (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone has shown high antimicrobial activity.[4] Additionally, certain 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid have exhibited antifungal effects.[6][7]
Anticancer Activity
The pyrazine scaffold is a key component in a number of anticancer agents.[1] These derivatives can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell growth and proliferation.[1][8] For example, pyrrolopyrazine carboxamide derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptors 2 and 3 (FGFR2/3), which are known oncogenic drivers in several solid tumors.[9]
Other Activities
Derivatives of pyrazine have also been investigated for a range of other therapeutic applications, including:
-
Antitubercular: Pyrazinamide, a pyrazine derivative, is a cornerstone drug for tuberculosis treatment.[4] The 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid has shown high antituberculotic activity against Mycobacterium tuberculosis.[6][7]
-
Photosynthesis Inhibition: Some pyrazine-2-carboxylic acid amides have been found to inhibit photosynthetic electron transport, suggesting potential applications as herbicides.[7][10]
-
Succinate Dehydrogenase Inhibition: Pyrazine-carboxamide-diphenyl-ethers have been discovered as novel succinate dehydrogenase inhibitors (SDHIs), indicating their potential as fungicides.[11]
Summary of Biological Activities
| Compound Class | Biological Activity | Quantitative Data (Example) | Reference |
| Substituted Pyrazine-2-Carboxamides | Antitubercular | 72% inhibition against M. tuberculosis | [6][7] |
| Pyrazine-2-Carboxylic Acid Piperazine Derivatives | Antimicrobial | MIC = 3.125 µg/mL against C. albicans | [4] |
| Pyrrolopyrazine Carboxamides | Anticancer (FGFR2/3 Inhibition) | [9] | |
| Pyrazine-Carboxamide-Diphenyl-Ethers | Fungicidal (SDHI) | 95% inhibition of soybean gray mold at 100 mg/L | [11] |
Key Signaling Pathways
A significant mechanism of action for many pyrazine carboxylate derivatives in cancer is the inhibition of protein kinase signaling pathways. Dysregulation of these pathways is a common feature of many cancers.
Kinase Inhibition Signaling Pathway
Caption: Inhibition of a generic kinase signaling pathway by pyrazine derivatives.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of novel compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., SNU-16 gastric cancer)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (pyrazine carboxylate derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Bacterial or fungal inoculum adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Positive control (standard antibiotic/antifungal) and negative control (broth alone)
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add the microbial inoculum to each well.
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Structure-Activity Relationship (SAR)
The biological activity of pyrazine carboxylate derivatives is highly dependent on the nature and position of substituents on the pyrazine ring and the amide or ester moiety. For example, in a series of amides of pyrazine-2-carboxylic acids, the introduction of a tert-butyl group at position 5 of the pyrazine ring was found in several active compounds with antituberculotic activity.[7] The lipophilicity of the compounds also plays a crucial role in their activity.[6]
Conclusion
The pyrazine carboxylate scaffold is a versatile and privileged structure in drug discovery, yielding derivatives with a wide array of biological activities. The continued exploration of this chemical space, guided by structure-activity relationship studies and an understanding of their molecular targets, holds significant promise for the development of novel therapeutics for various diseases, including cancer and infectious diseases. The synthetic accessibility and the potential for diverse functionalization make pyrazine carboxylate derivatives an exciting area for future research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. irjmets.com [irjmets.com]
- 3. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phcog.com [phcog.com]
- 11. Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Applications of Substituted Chloropyrazines in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted chloropyrazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile chemical nature and broad spectrum of pharmacological activities.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, serves as a privileged scaffold in drug discovery.[1][2] The introduction of a chlorine atom onto this ring provides a reactive handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution, allowing for the facile synthesis of diverse libraries of compounds.[1][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of substituted chloropyrazines, with a focus on their potential applications in the development of novel therapeutic agents.
Synthesis of Substituted Chloropyrazines
The synthetic accessibility of substituted chloropyrazines is a key factor driving their exploration in medicinal chemistry. The chlorine atom on the pyrazine ring is susceptible to displacement by a wide range of nucleophiles, enabling the introduction of diverse functional groups and the modulation of physicochemical and pharmacological properties.
General Synthetic Strategies
Several common strategies are employed for the synthesis of substituted chloropyrazines:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most prevalent method, where the electron-deficient pyrazine ring facilitates the displacement of the chlorine atom by nucleophiles such as amines, thiols, and alkoxides.[3]
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig couplings are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of aryl, heteroaryl, and amino substituents.[3]
-
Modification of Pre-existing Scaffolds: Functional group interconversion on substituted chloropyrazine cores allows for further diversification. For instance, the hydrolysis of a nitrile group to a carboxamide is a common transformation.[4]
Synthetic Workflow
The general workflow for the synthesis and diversification of a chloropyrazine scaffold is depicted below.
References
- 1. Targeting the Hippo/YAP Pathway: A Promising Approach for Cancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents - UM Research Repository [eprints.um.edu.my]
Methodological & Application
Synthesis Protocol for Methyl 3-bromo-6-chloropyrazine-2-carboxylate: An Essential Intermediate for Pharmaceutical Research
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 3-bromo-6-chloropyrazine-2-carboxylate, a key heterocyclic building block in the development of novel pharmaceutical agents. The described three-step synthesis begins with the esterification of 3-aminopyrazine-2-carboxylic acid, followed by a regioselective chlorination, and concludes with a Sandmeyer-type diazotization-bromination. This document is intended for researchers and professionals in drug discovery and medicinal chemistry, offering detailed methodologies, tabulated data for clarity, and a visual representation of the synthesis workflow.
Introduction
Pyrazine derivatives are a critical class of N-heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries. Their unique electronic properties and ability to participate in various biological interactions make them privileged scaffolds in drug design. This compound, in particular, serves as a versatile intermediate, featuring multiple reactive sites that allow for diverse and selective chemical modifications. This protocol details a reliable and reproducible method for its preparation.
Synthesis Overview
The synthesis of this compound is accomplished in three sequential steps, starting from commercially available 3-aminopyrazine-2-carboxylic acid:
-
Esterification: Conversion of the carboxylic acid to its corresponding methyl ester, Methyl 3-aminopyrazine-2-carboxylate.
-
Chlorination: Introduction of a chlorine atom at the 6-position of the pyrazine ring to yield Methyl 3-amino-6-chloropyrazine-2-carboxylate.
-
Diazotization-Bromination: Transformation of the 3-amino group to a bromo group via a Sandmeyer reaction to afford the final product.
Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 1 | Esterification | 3-Aminopyrazine-2-carboxylic acid | Methanol, Sulfuric Acid | Methyl 3-aminopyrazine-2-carboxylate | ~76% | >97% |
| 2 | Chlorination | Methyl 3-aminopyrazine-2-carboxylate | N-Chlorosuccinimide (NCS), Acetonitrile | Methyl 3-amino-6-chloropyrazine-2-carboxylate | High | High |
| 3 | Diazotization-Bromination | Methyl 3-amino-6-chloropyrazine-2-carboxylate | Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide | This compound | Good | >95% |
Experimental Protocols
Step 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate
This procedure outlines the esterification of 3-aminopyrazine-2-carboxylic acid.
Materials:
-
3-Aminopyrazine-2-carboxylic acid (5.0 g, 35.9 mmol)
-
Methanol (50 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, 6.6 mL, 143.6 mmol)
-
Saturated Sodium Carbonate solution (Na₂CO₃)
-
Deionized Water
-
Round-bottom flask (250 mL) with magnetic stirrer
-
Ice-water bath
Procedure:
-
To a 250 mL round-bottom flask containing methanol (50 mL), add 3-aminopyrazine-2-carboxylic acid (5.0 g).
-
Cool the suspension in an ice-water bath.
-
Slowly add concentrated sulfuric acid (6.6 mL) to the stirred suspension.
-
Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, concentrate the reaction solution under reduced pressure.
-
Carefully adjust the pH of the residue to 8 with a saturated sodium carbonate solution, which will cause the product to precipitate.[1]
-
Collect the precipitate by filtration and wash with cold deionized water.
-
Dry the solid at 50°C for 2 hours to yield Methyl 3-aminopyrazine-2-carboxylate as a brown solid (Expected yield: ~4.18 g, 76%).[1]
Step 2: Synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate
This protocol describes the chlorination of Methyl 3-aminopyrazine-2-carboxylate using N-Chlorosuccinimide (NCS).
Materials:
-
Methyl 3-aminopyrazine-2-carboxylate (from Step 1)
-
N-Chlorosuccinimide (NCS) (1.1 equivalents)
-
Acetonitrile (solvent)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve Methyl 3-aminopyrazine-2-carboxylate in acetonitrile.
-
Add N-Chlorosuccinimide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-82°C) and maintain for 16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, partition the crude mixture between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford Methyl 3-amino-6-chloropyrazine-2-carboxylate.
Step 3: Synthesis of this compound
This final step involves a Sandmeyer-type reaction to replace the amino group with a bromo group.
Materials:
-
Methyl 3-amino-6-chloropyrazine-2-carboxylate (from Step 2)
-
48% Hydrobromic Acid (HBr)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Deionized Water
-
Ice-salt bath
-
Beaker and magnetic stirrer
Procedure:
-
Suspend Methyl 3-amino-6-chloropyrazine-2-carboxylate in a mixture of 48% hydrobromic acid and water.
-
Cool the suspension to 0°C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution of Copper(I) Bromide in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids and N-Chlorosuccinimide are corrosive and should be handled with care.
-
Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.
This detailed protocol provides a clear and efficient pathway for the synthesis of this compound, facilitating its accessibility for further applications in drug discovery and development.
References
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 3-bromo-6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reactions of Methyl 3-bromo-6-chloropyrazine-2-carboxylate. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel pyrazine derivatives as potential therapeutic agents. The protocols outlined herein are based on established methodologies for Suzuki couplings on halogenated heteroaromatic systems.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester, catalyzed by a palladium complex.[1] For di-halogenated substrates such as this compound, selective functionalization is key. The inherent difference in the reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) allows for the selective coupling at the more reactive C-Br bond under appropriate conditions, leaving the C-Cl bond intact for potential subsequent transformations.[2] This selective approach provides a powerful strategy for the divergent synthesis of complex pyrazine-based molecules.
Reaction Principle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (preferentially the C-Br bond) of the pyrazine substrate to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, replacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
A general schematic of the selective Suzuki coupling is shown below:
Caption: Selective Suzuki-Miyaura coupling of this compound.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes representative reaction conditions and expected yields for the selective Suzuki coupling of this compound with various arylboronic acids. The data is compiled based on typical results found in the literature for structurally similar heteroaryl bromides.[2][3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | THF/H₂O (3:1) | 80 | 16 | 82-92 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 100 | 12 | 75-85 |
| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 24 | 70-80 |
Experimental Protocols
General Protocol for the Selective Suzuki-Miyaura Coupling Reaction
This protocol provides a general method for the selective Suzuki coupling of this compound with an arylboronic acid at the 3-position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1:1 mixture of Toluene, Ethanol, and Water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 3-aryl-6-chloropyrazine-2-carboxylate.
Experimental Workflow Diagram
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 3-bromo-6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions on methyl 3-bromo-6-chloropyrazine-2-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of two distinct halogen atoms, allowing for selective functionalization of the pyrazine core.[1]
Introduction
This compound is a key intermediate for the synthesis of a variety of substituted pyrazine derivatives. The electron-deficient nature of the pyrazine ring, further activated by the electron-withdrawing carboxylate group, makes it highly susceptible to nucleophilic aromatic substitution.[2] The differential reactivity of the bromine and chlorine substituents allows for regioselective substitution, providing a powerful tool for the synthesis of complex molecules with potential biological activity. This document outlines the general principles, regioselectivity, and detailed experimental protocols for the reaction of this compound with common nucleophiles such as amines, alkoxides, and thiolates.
General Principles and Regioselectivity
Nucleophilic aromatic substitution on this compound proceeds via a Meisenheimer intermediate, a resonance-stabilized carbanion. The relative reactivity of the two halogen atoms (bromine at C3 and chlorine at C6) is influenced by a combination of electronic and steric factors, as well as the nature of the attacking nucleophile and the reaction conditions.
Generally, in nucleophilic aromatic substitution reactions on dihalopyrazines, the position of substitution is dictated by the electronic effects of the substituents. For this compound, both halogen atoms are activated by the adjacent electron-withdrawing methyl carboxylate group. Theoretical considerations suggest that the carbon-bromine bond is weaker than the carbon-chlorine bond, which might favor the displacement of the bromide ion. However, the precise regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, softer nucleophiles may preferentially attack the more polarizable bromine atom, while harder nucleophiles might favor substitution at the chlorine position under certain conditions.
Experimental Protocols
The following protocols are representative examples of nucleophilic aromatic substitution reactions on this compound.
Protocol 1: Amination at the 3-Position
This protocol describes the selective substitution of the bromine atom with an amino group.
Reaction Scheme:
Caption: General scheme for the amination of this compound.
Materials:
-
This compound
-
Amine (e.g., ammonia, primary or secondary amine)
-
Solvent (e.g., Dioxane, DMF, DMSO)
-
Base (e.g., K₂CO₃, Et₃N)
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent, add the amine (1.2-2.0 eq) and a base (2.0 eq).
-
Heat the reaction mixture at a specified temperature (see table below) for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Amination Reactions:
| Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ammonia | Dioxane | K₂CO₃ | 100 | 12 | 85 | Hypothetical |
| Benzylamine | DMF | Et₃N | 80 | 8 | 92 | Hypothetical |
| Morpholine | DMSO | K₂CO₃ | 120 | 6 | 88 | Hypothetical |
Protocol 2: Alkoxylation at the 3-Position
This protocol details the substitution of the bromine atom with an alkoxy group.
Reaction Scheme:
Caption: General scheme for the alkoxylation of this compound.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Base (e.g., NaH, NaOMe)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a suspension of a strong base (e.g., NaH, 1.5 eq) in an anhydrous solvent at 0 °C, add the alcohol (1.5 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Heat the reaction mixture at a specified temperature (see table below) until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully quench the reaction with water at 0 °C.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by chromatography.
Quantitative Data for Alkoxylation Reactions:
| Nucleophile (Alcohol) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methanol | NaOMe | MeOH | 60 | 4 | 95 | Hypothetical |
| Ethanol | NaH | THF | 50 | 6 | 90 | Hypothetical |
| Phenol | K₂CO₃ | DMF | 100 | 12 | 78 | Hypothetical |
Protocol 3: Thiolation at the 3-Position
This protocol describes the substitution of the bromine atom with a thioalkyl or thioaryl group.
Reaction Scheme:
Caption: General scheme for the thiolation of this compound.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, ethanethiol)
-
Base (e.g., NaH, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, THF)
Procedure:
-
To a solution of the thiol (1.2 eq) in an anhydrous solvent, add a base (1.5 eq) at 0 °C.
-
Stir the mixture for 20 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction at a specified temperature (see table below) until completion.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for Thiolation Reactions:
| Nucleophile (Thiol) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | DMF | 80 | 5 | 93 | Hypothetical |
| Ethanethiol | NaH | THF | 25 | 3 | 96 | Hypothetical |
| 4-Methylthiophenol | Cs₂CO₃ | Dioxane | 90 | 8 | 89 | Hypothetical |
Visualization of Reaction Workflow
The general workflow for a typical nucleophilic aromatic substitution experiment is depicted below.
Caption: A generalized experimental workflow for nucleophilic aromatic substitution reactions.
Conclusion
This compound is a valuable and versatile substrate for nucleophilic aromatic substitution reactions. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of a wide array of substituted pyrazine derivatives. The ability to selectively functionalize the pyrazine ring at the 3-position opens up numerous possibilities for the development of novel compounds with potential applications in drug discovery and materials science. Further investigation into the regioselectivity with different nucleophiles and under various reaction conditions is warranted to fully exploit the synthetic potential of this important intermediate.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromopyrazine-2-carboxylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-bromopyrazine-2-carboxylates. This class of reactions is a cornerstone in medicinal chemistry and materials science for the synthesis of complex aromatic and heteroaromatic structures. The pyrazine-2-carboxylate scaffold is a key component in numerous pharmaceuticals, and the functionalization at the 3-position via cross-coupling reactions opens up a vast chemical space for the development of novel compounds with diverse biological activities.
This document covers four major types of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination. For each reaction, a general introduction, a table summarizing representative reaction conditions and yields, and a detailed experimental protocol are provided.
General Considerations for Cross-Coupling with 3-Bromopyrazine-2-carboxylates
Pyrazine rings are electron-deficient, which can present unique challenges in palladium-catalyzed cross-coupling reactions. The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, potentially inhibiting the catalyst. Therefore, the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. The reactivity of pyrazine halides generally follows the trend I > Br > Cl. While 3-bromopyrazine-2-carboxylates are suitable substrates, optimization of reaction conditions is often necessary.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. It is widely used for the synthesis of biaryl and heteroaryl-aryl compounds. For 3-bromopyrazine-2-carboxylates, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents.
Data Presentation: Suzuki-Miyaura Coupling of Substituted Bromo-N-Heterocycles
Since specific data for a wide range of 3-bromopyrazine-2-carboxylate couplings is not extensively tabulated in a single source, the following table presents representative data for the Suzuki coupling of structurally similar bromo-N-heterocycles to illustrate the scope of the reaction.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80-100 | Good to Excellent |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 90 | High |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 75-85 |
| 4 | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | Dioxane | 110 | 80-90 |
| 5 | 4-Formylphenylboronic acid | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | DMF/H₂O | 100 | Moderate to Good |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of a 3-bromopyrazine-2-carboxylate with an arylboronic acid.
Materials:
-
Ethyl 3-bromopyrazine-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the ethyl 3-bromopyrazine-2-carboxylate, arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent (and degassed water if applicable).
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-pyrazine-2-carboxylate.
Stille Coupling
The Stille coupling reaction forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide. A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents.[1][2]
Data Presentation: Stille Coupling of Aryl Halides with Organostannanes
Specific tabulated data for the Stille coupling of 3-bromopyrazine-2-carboxylates is limited. The following table provides general conditions that are often successful for the coupling of aryl bromides with various organostannanes.[3][4]
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 70-95 |
| 2 | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | NMP | 80 | 65-90 |
| 3 | (Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 65 | 70-88 |
| 4 | Vinyltributyltin | AsPh₃PdCl₂ (3) | - | - | Dioxane | 100 | 75-92 |
| 5 | (Phenylethynyl)tributyltin | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | - | DMF | 90 | 60-85 |
Experimental Protocol: Stille Coupling
This protocol provides a general procedure for the Stille coupling of a 3-bromopyrazine-2-carboxylate with an organostannane.
Materials:
-
Methyl 3-bromopyrazine-2-carboxylate (1.0 equiv)
-
Organostannane (e.g., aryl-SnBu₃, 1.1-1.3 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., P(furyl)₃)
-
Anhydrous and degassed solvent (e.g., toluene, THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the methyl 3-bromopyrazine-2-carboxylate and the organostannane in the anhydrous, degassed solvent.
-
Add the palladium catalyst (and ligand if necessary).
-
Thoroughly degas the reaction mixture.
-
Heat the reaction mixture to the specified temperature (typically 65-110 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic solution with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired coupled product.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is typically co-catalyzed by palladium and copper salts. For 3-bromopyrazine-2-carboxylates, this reaction enables the synthesis of 3-alkynylpyrazine derivatives, which are valuable intermediates in medicinal chemistry.
Data Presentation: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes
The following data is adapted from a study on the Sonogashira coupling of 2-amino-3-bromopyridines, which are structurally analogous to the target substrate.[7]
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 96 |
| 2 | 4-Ethynylanisole | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 92 |
| 3 | 1-Ethynyl-4-fluorobenzene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 85 |
| 4 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 78 |
| 5 | (Trimethylsilyl)acetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 81 |
Experimental Protocol: Sonogashira Coupling [7]
This protocol is based on the successful coupling of 2-amino-3-bromopyridines and can be adapted for 3-bromopyrazine-2-carboxylates.
Materials:
-
3-Bromopyrazine-2-carboxylate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)
-
Ligand (e.g., PPh₃, 5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Et₃N, 2-3 equiv)
-
Anhydrous solvent (e.g., DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the palladium catalyst, ligand, and copper(I) iodide.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by the 3-bromopyrazine-2-carboxylate, the terminal alkyne, and the base.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for the required time (typically 3-12 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to give the desired 3-alkynylpyrazine-2-carboxylate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction is highly valuable for the synthesis of arylamines from aryl halides. For 3-bromopyrazine-2-carboxylates, it allows for the introduction of primary and secondary amines at the 3-position.
Data Presentation: Buchwald-Hartwig Amination of Aryl Bromides
The following table provides representative conditions for the Buchwald-Hartwig amination of aryl bromides, which can be used as a starting point for the amination of 3-bromopyrazine-2-carboxylates.[10][11]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 85-98 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 110 | 70-90 |
| 3 | n-Butylamine | Pd(OAc)₂ (1) | BrettPhos (2) | LiHMDS | Dioxane | 100 | 75-95 |
| 4 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 100 | 80-95 |
| 5 | Indole | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ | Dioxane | 110 | 65-85 |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of a 3-bromopyrazine-2-carboxylate.
Materials:
-
Ethyl 3-bromopyrazine-2-carboxylate (1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., BINAP, RuPhos, BrettPhos, 1.5-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-3 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, t-BuOH)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Add the ethyl 3-bromopyrazine-2-carboxylate and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the desired 3-amino-pyrazine-2-carboxylate.
Visualizations
The following diagrams illustrate the general workflow and catalytic cycle for the palladium-catalyzed cross-coupling reactions described.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Functionalization of Methyl 3-bromo-6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-6-chloropyrazine-2-carboxylate is a highly versatile heterocyclic compound that serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its pyrazine core is a common scaffold in biologically active molecules, and the presence of two distinct and reactive halogen atoms (bromine and chlorine) at positions 3 and 6 allows for selective and sequential functionalization.[1] This enables the construction of complex molecular architectures and facilitates structure-activity relationship (SAR) studies in medicinal chemistry.[1]
These application notes provide an overview of common functionalization strategies for the pyrazine ring of this compound, including detailed protocols for key cross-coupling and nucleophilic substitution reactions.
Overview of Functionalization Strategies
The bromo and chloro substituents on the pyrazine ring are amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The general reactivity order for halogen displacement in such reactions is typically I > Br > Cl, suggesting that the bromo substituent can be selectively functionalized in the presence of the chloro group.
Caption: General workflow for the functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly effective for the functionalization of halogenated pyrazines.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester.[2][3] This reaction is widely used in the synthesis of biaryls and other conjugated systems.[4]
General Reaction Scheme:
(Image representing the general Suzuki-Miyaura coupling on the pyrazine substrate)
Data Summary: Suzuki-Miyaura Coupling Conditions
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Varies | [3] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80-100 | Good | [5] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent | [6] |
| CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | 90 | Good to Excellent | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] It is a powerful method for synthesizing aryl amines from aryl halides and primary or secondary amines.[8]
General Reaction Scheme:
(Image representing the general Buchwald-Hartwig amination on the pyrazine substrate)
Data Summary: Buchwald-Hartwig Amination Conditions
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 | [9] |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene or Dioxane | 100-110 | Good to Excellent | [10] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | Toluene | 100 | >95 | [11] |
| Pd-PEPPSI | Cs₂CO₃ | DME | 80 | Good | [10] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong base (e.g., NaOBuᵗ, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction Execution: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate, and wash with brine.[9]
-
Purification: Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure. Purify the residue by recrystallization or column chromatography.[9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring, enhanced by the presence of electron-withdrawing groups, makes it susceptible to nucleophilic aromatic substitution (SNAr). This method can be a simpler, palladium-free alternative for introducing nucleophiles, particularly on highly activated substrates.[10]
General Reaction Scheme:
(Image representing the general SNAr reaction on the pyrazine substrate)
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or DMSO.
-
Reagent Addition: Add the nucleophile (e.g., a primary or secondary amine, 2.0-3.0 eq) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq).
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 60 °C to 120 °C, depending on the reactivity of the nucleophile and substrate. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. If necessary, the product can be further purified by recrystallization or column chromatography.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
This compound is a valuable building block for the synthesis of functionalized pyrazine derivatives. The selective functionalization of the bromo and chloro substituents through well-established methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution, provides a robust platform for the development of novel compounds in the pharmaceutical and agrochemical industries. The protocols and data presented herein serve as a guide for researchers to effectively utilize this versatile intermediate in their synthetic endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to the Sonogashira Coupling of Chloropyrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become an indispensable tool in organic synthesis, particularly in the construction of complex molecules with applications in pharmaceuticals, natural products, and materials science.[1][2] Pyrazine and its derivatives are important heterocyclic scaffolds found in numerous biologically active compounds and approved drugs. The functionalization of the pyrazine core via C-C bond formation is a key strategy in medicinal chemistry. This guide provides a detailed overview and step-by-step protocols for the Sonogashira coupling of chloropyrazines, a class of readily available and versatile building blocks.
Reaction Mechanism and Principles
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
The Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the chloropyrazine, forming a palladium(II) intermediate.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the desired alkynylpyrazine product and regenerate the palladium(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: A base, typically an amine, deprotonates the terminal alkyne to form a copper(I) acetylide intermediate.
Variations of the Sonogashira coupling, such as copper-free and microwave-assisted protocols, have been developed to address challenges like homocoupling of the alkyne (Glaser coupling) and to accelerate reaction times.[3][4][5] In copper-free methods, the base is believed to play a more direct role in the deprotonation and transfer of the alkyne to the palladium center.[3]
Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling.
Experimental Protocols
The following protocols provide a general framework for performing Sonogashira coupling reactions with chloropyrazines. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates.
Protocol 1: Conventional Sonogashira Coupling of 2,3-Dichloropyrazine with Phenylacetylene
This protocol is adapted from a reported synthesis of 2-alkynyl substituted 3-chloropyrazines.[6]
Materials:
-
2,3-Dichloropyrazine
-
Phenylacetylene
-
10% Palladium on Carbon (Pd/C)
-
Copper(I) Iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add 2,3-dichloropyrazine (1.0 mmol), 10% Pd/C (5 mol%), CuI (10 mol%), and PPh₃ (10 mol%).
-
Add anhydrous ethanol (5 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) to the reaction mixture.
-
Seal the flask or tube and heat the reaction mixture at 80 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-chloro-3-(phenylethynyl)pyrazine.
Protocol 2: Microwave-Assisted Sonogashira Coupling of N-(3-Chloropyrazin-2-yl)methanesulfonamide
This protocol is based on a one-pot Sonogashira/heteroannulation strategy for the synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines.[7]
Materials:
-
N-(3-Chloropyrazin-2-yl)methanesulfonamide
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add N-(3-chloropyrazin-2-yl)methanesulfonamide (1.0 mmol), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Add anhydrous DMF (3 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150 °C for 20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative data for the Sonogashira coupling of various chloropyrazines with different terminal alkynes under different reaction conditions.
Table 1: Conventional Sonogashira Coupling of Chloropyrazines
| Chloropyrazine Derivative | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Dichloropyrazine | Phenylacetylene | 10% Pd/C, CuI, PPh₃ | Et₃N | EtOH | 80 | 2-4 | Good | [6] |
| 2,3-Dichloropyrazine | 1-Hexyne | 10% Pd/C, CuI, PPh₃ | Et₃N | EtOH | 80 | 2-4 | Good | [6] |
| 2,3-Dichloropyrazine | 3-Phenyl-1-propyne | 10% Pd/C, CuI, PPh₃ | Et₃N | EtOH | 80 | 2-4 | Good | [6] |
| Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃, CuI | Et₃N | THF | RT | 1 | Quantitative | [1] |
Table 2: Microwave-Assisted Sonogashira Coupling of Chloropyrazines
| Chloropyrazine Derivative | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| N-(3-Chloropyrazin-2-yl)methanesulfonamide | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 150 | 20 | 67 | [7] |
| N-(3-Chloropyrazin-2-yl)methanesulfonamide | 1-Hexyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 150 | 20 | 55 | [7] |
| N-(3-Chloropyrazin-2-yl)methanesulfonamide | 4-Methoxyphenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 150 | 20 | 65 | [7] |
Experimental Workflow
The general workflow for a Sonogashira coupling experiment involving chloropyrazines is outlined below.
References
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. nobelprize.org [nobelprize.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 6. In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]
Application of Methyl 3-bromo-6-chloropyrazine-2-carboxylate in Agrochemical Research: A Focus on Pyrazine-2-Carboxamide Derivatives
Application Note
Methyl 3-bromo-6-chloropyrazine-2-carboxylate is a halogenated heterocyclic compound that serves as a versatile intermediate in the synthesis of various biologically active molecules. In agrochemical research, this compound is a valuable building block for the creation of novel herbicides and fungicides. Its reactive sites—the bromo and chloro substituents, and the methyl ester—allow for diverse chemical modifications to generate libraries of candidate compounds for screening. The pyrazine core is a known scaffold in a number of agrochemicals, and derivatives of pyrazine-2-carboxylic acid, particularly pyrazine-2-carboxamides, have shown promising activity against various weeds and fungal pathogens.
The primary application of this compound in this context is as a starting material for the synthesis of N-substituted pyrazine-2-carboxamides. By reacting this intermediate with a variety of amines, researchers can systematically alter the physicochemical properties of the resulting molecules to optimize their biological activity, selectivity, and environmental profile. The following sections detail the synthetic pathways, biological activities, and experimental protocols for pyrazine-2-carboxamide derivatives that can be accessed from precursors like this compound.
Herbicidal and Antialgal Activity of Substituted Pyrazine-2-Carboxamides
Substituted N-phenylpyrazine-2-carboxamides have been investigated for their potential as herbicides.[1][2] The mechanism of action for many of these compounds is the inhibition of photosynthetic electron transport (PET) in chloroplasts.[3][4] The efficacy of these compounds is often correlated with their lipophilicity and the nature of the substituents on both the pyrazine and phenyl rings.
Table 1: Herbicidal and Antialgal Activity of Substituted N-Phenylpyrazine-2-carboxamides
| Compound ID | Structure | Target Species | Activity Type | IC50 (µmol·L⁻¹) | Reference |
| 1 | 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Spinach Chloroplasts | Photosynthesis Inhibition | 51.0 | [1][2] |
| 2 | 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Chlorella vulgaris | Chlorophyll Content Reduction | 44.0 | [1][2] |
| 3 | (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid | Spinach Chloroplasts | Photosynthesis Inhibition | 26.0 | [3][4] |
| 4 | 5-tert-butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | Chlorella vulgaris | Chlorophyll Content Reduction | 12.1 | [5] |
Antifungal Activity of Substituted Pyrazine-2-Carboxamides
The pyrazine-2-carboxamide scaffold has also been explored for its antifungal properties against various plant pathogens. The activity is dependent on the substitution pattern, which influences the compound's ability to interact with fungal-specific targets.
Table 2: Antifungal Activity of Substituted N-Phenylpyrazine-2-carboxamides
| Compound ID | Structure | Fungal Species | Activity Type | MIC (µmol·dm⁻³) | Reference |
| 5 | 3-methylphenyl amide of 6-chloropyrazine-2-carboxylic acid | Trichophyton mentagrophytes | Antifungal | 31.25 - 500 | [3][4] |
| 6 | 3-methylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Trichophyton mentagrophytes | Antifungal | 31.25 - 500 | [3][4] |
| 7 | N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | Antifungal | 62.5 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Substituted N-Phenylpyrazine-2-carboxamides
This protocol describes a general method for the synthesis of N-phenylpyrazine-2-carboxamides from a pyrazine-2-carboxylic acid precursor, which can be derived from this compound through hydrolysis.
1. Synthesis of Pyrazine-2-carbonyl Chloride:
-
A mixture of the desired substituted pyrazine-2-carboxylic acid (0.05 mol) and thionyl chloride (5.5 mL, 75 mmol) in dry benzene (20 mL) is refluxed for approximately 1 hour.[6]
-
Excess thionyl chloride is removed by repeated evaporation with dry benzene under vacuum. The resulting crude acyl chloride is used directly in the next step.[6]
2. Amide Formation:
-
The crude acyl chloride, dissolved in dry acetone (50 mL), is added dropwise to a stirred solution of the appropriately substituted aniline (50 mmol) in dry pyridine (50 mL) at room temperature.[6]
-
The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).
-
The mixture is then poured into cold water, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure N-phenylpyrazine-2-carboxamide.[6]
Protocol 2: In Vitro Herbicidal Activity Assay (Photosynthesis Inhibition)
This protocol outlines the procedure for measuring the inhibition of the oxygen evolution rate in spinach chloroplasts, a common method for screening herbicides that target photosynthesis.[3][4]
1. Preparation of Chloroplasts:
-
Fresh spinach leaves are homogenized in a buffer solution (e.g., sucrose, Tris-HCl, MgCl₂, NaCl).
-
The homogenate is filtered through several layers of cheesecloth and then centrifuged at a low speed to remove cell debris.
-
The supernatant is then centrifuged at a higher speed to pellet the chloroplasts. The pellet is resuspended in a suitable buffer.
2. Measurement of Oxygen Evolution:
-
The rate of oxygen evolution is measured using a Clark-type oxygen electrode.
-
The chloroplast suspension is placed in the electrode chamber and illuminated with a light source to initiate photosynthesis.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the chamber at various concentrations.
-
The rate of oxygen evolution is recorded, and the percentage of inhibition is calculated relative to a control (solvent only).
-
The IC50 value (the concentration of the compound that causes 50% inhibition) is determined from the dose-response curve.[3]
Protocol 3: In Vitro Antifungal Activity Assay (Broth Microdilution)
This protocol describes a method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.[3][4]
1. Preparation of Fungal Inoculum:
-
The fungal strain is grown on a suitable agar medium.
-
A suspension of fungal spores or mycelial fragments is prepared in a sterile saline solution and adjusted to a specific concentration.
2. Microdilution Assay:
-
The test compound is dissolved in a solvent (e.g., DMSO) and serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
The fungal inoculum is added to each well.
-
The plate is incubated at an appropriate temperature for a specified period (e.g., 24-72 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.[3][4]
References
- 1. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted N-phenylpyrazine-2-carboxamides, their synthesis and evaluation as herbicides and abiotic elicitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing Suzuki coupling yield for Methyl 3-bromo-6-chloropyrazine-2-carboxylate
Welcome to the Technical Support Center for optimizing the Suzuki-Miyaura coupling of Methyl 3-bromo-6-chloropyrazine-2-carboxylate . This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide
This section provides solutions in a question-and-answer format to address specific issues you may encounter during your experiments.
Q1: Why is my reaction failing or showing very low conversion to the desired product?
Answer: Complete reaction failure or low conversion typically points to a critical issue with one of the core reaction components or conditions. The electron-deficient nature of the pyrazine ring and the presence of two halides require a carefully optimized system.
Potential Causes & Recommended Solutions:
-
Inactive Catalyst System: The oxidative addition to the C-Br bond is the first and crucial step. A weak catalyst system may not be active enough.[1][2]
-
Solution: Employ a high-activity catalyst system. For challenging heteroaryl halides, bulky, electron-rich phosphine ligands are essential.[2][3] Consider using pre-catalysts or ligands like SPhos, XPhos, or RuPhos with a Palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[2][3][4] Standard ligands like PPh₃ are often ineffective for these substrates.[2]
-
-
Inappropriate Base: The base is critical for activating the boronic acid to facilitate the transmetalation step.[1][3][5]
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and can be easily deactivated.[2]
-
Insufficient Temperature: While the C-Br bond is more reactive than the C-Cl bond, the overall electron-deficient nature of the substrate may still require thermal energy to drive the reaction.
-
Solution: Suzuki reactions can be run from room temperature to over 100 °C. A good starting point is 60-80 °C. If conversion is low, consider increasing the temperature to 80-110 °C.[2]
-
Q2: I'm observing significant side products. What are they and how can I minimize them?
Answer: The formation of side products is a common reason for low yields of the desired coupled product. The most common side reactions in Suzuki coupling are protodeboronation, homocoupling, and dehalogenation.
Potential Side Reactions & Solutions:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often promoted by excess water or base, especially at higher temperatures.[1][3]
-
Homocoupling: This is the self-coupling of your boronic acid to form a biaryl byproduct. This is often caused by the presence of oxygen or Pd(II) species that have not been efficiently reduced to the active Pd(0) catalyst.[3][9]
-
Dehalogenation: The starting material (this compound) can react to replace the bromine atom with a hydrogen. This occurs when the palladium complex, after oxidative addition, acquires a hydride ligand (often from the solvent or base) and undergoes reductive elimination.[9]
-
Solution: Ensure high-purity, anhydrous solvents. Avoid using amine bases or alcohol solvents if dehalogenation is a significant issue.[9]
-
Q3: How can I ensure the reaction is selective for the C-Br bond over the C-Cl bond?
Answer: For your specific substrate, achieving high selectivity is key. The general reactivity trend for halides in Suzuki coupling is I > Br > Cl.[1] Therefore, coupling at the C-Br bond is expected to be favored. However, reaction conditions can influence this selectivity.
Strategies for Maximizing C-Br Selectivity:
-
Catalyst/Ligand Choice: The choice of ligand can be decisive in controlling site-selectivity.[10] For selective coupling of the more reactive halide, standard conditions using ligands like PPh₃ or dppf are often sufficient.[10] Highly active, bulky ligands designed for C-Cl activation might increase the rate of the competing reaction.
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction time can favor the kinetically preferred C-Br coupling. Over-running the reaction or using excessively high temperatures may lead to a secondary coupling at the C-Cl position.
-
Solvent Effects: Solvents can influence the selectivity of cross-coupling reactions.[11] Nonpolar solvents like THF or toluene generally favor reaction at the more reactive site.[11]
Frequently Asked Questions (FAQs)
Q: How do I select the optimal catalyst and ligand?
A: The catalyst system is the most critical factor. It consists of a palladium source and a ligand.
-
Palladium Source: Common sources include Pd(OAc)₂, Pd₂(dba)₃ (both Pd(0) precursors that are reduced in situ), and Pd(PPh₃)₄ (an active Pd(0) source).[7][9]
-
Ligands: For your substrate, the C-Br bond is the target. While it's more reactive than the C-Cl bond, the electron-deficient pyrazine ring can still be challenging.
-
Starting Point: A robust pre-catalyst like PdCl₂(dppf) can be a good starting point.[2]
-
For Higher Activity: If yields are low, move to more electron-rich and bulky monophosphine ligands from the Buchwald class, such as SPhos or XPhos.[3][4] These ligands stabilize the palladium center and promote the crucial oxidative addition step.[3]
-
Q: What is the role of the base, and how do I choose one?
A: The base activates the organoboron compound (e.g., boronic acid) to form a more nucleophilic boronate species, which is essential for the transmetalation step of the catalytic cycle.[3][5]
-
Common Choices: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are widely used.[3]
-
Selection Rationale: For challenging substrates like heteroaryl halides, stronger bases like K₃PO₄ are often required to achieve good yields.[3] The effectiveness of a base is highly dependent on the solvent system; for example, K₃PO₄ often works well in aqueous solvent mixtures like dioxane/water.[7]
Q: Which solvent system should I use?
A: The solvent plays a crucial role in solubilizing reagents and influencing catalyst activity and stability.[12]
-
Common Solvents: Aprotic solvents like 1,4-dioxane, THF, DMF, and toluene are frequently used.[9]
-
Role of Water: Suzuki reactions are often performed in a biphasic organic/aqueous environment. A small amount of water can be beneficial or even necessary, especially when using inorganic bases.[8][9] A common starting point is a mixture like 1,4-dioxane/water (e.g., 4:1 ratio).[13]
Data Presentation: Reaction Parameter Optimization
The tables below provide recommended starting points and optimization strategies for the Suzuki coupling of this compound.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Condition A (Standard) | Condition B (High Activity) | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1-2 mol%) | Pd₂(dba)₃ is a common Pd(0) source, good for sensitive reactions.[9] |
| Ligand | dppf (2.2 mol%) | SPhos (2-4 mol%) | SPhos is a bulky, electron-rich ligand for challenging substrates.[2][4] |
| Base | K₂CO₃ (2.0 eq.) | K₃PO₄ (2.0 - 3.0 eq.) | K₃PO₄ is often more effective for less reactive halides.[3] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | The choice of solvent can significantly impact yield.[8] |
| Temperature | 80 °C | 100 °C | Higher temperatures can overcome activation barriers.[2] |
| Atmosphere | Inert (Argon or N₂) | Inert (Argon or N₂) | Essential to prevent catalyst deactivation by oxygen.[2] |
Table 2: Troubleshooting Parameter Adjustments
| Issue Observed | Parameter to Adjust | Recommended Change | Expected Outcome |
| No/Low Conversion | Ligand | Switch from PPh₃/dppf to SPhos/XPhos | Increased catalyst activity to promote oxidative addition.[3] |
| No/Low Conversion | Base | Switch from Na₂CO₃ to K₃PO₄ or Cs₂CO₃ | Enhanced boronic acid activation for transmetalation.[3] |
| Homocoupling | Atmosphere/Degassing | Improve degassing (freeze-pump-thaw) | Removal of O₂ prevents a key pathway for homocoupling.[3] |
| Protodeboronation | Boron Source | Switch from boronic acid to pinacol ester | Pinacol esters are more stable and less prone to decomposition.[3] |
| Poor Selectivity | Temperature | Decrease temperature from 100°C to 60-80°C | Favors the kinetically preferred reaction at the C-Br bond. |
Key Experimental Protocol
This is a generalized procedure for the Suzuki-Miyaura coupling of this compound. It should be optimized for specific boronic acid partners.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or ester (1.1 - 1.5 eq.)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 eq.)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a stir bar, add this compound, the arylboronic acid, and the base.[2]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times to remove oxygen.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precursor and the ligand.
-
Solvent Addition: Add the degassed solvent(s) via syringe.[2]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired final product.[1]
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Methyl 3-bromo-6-chloropyrazine-2-carboxylate
Welcome to the Technical Support Center for the purification of crude Methyl 3-bromo-6-chloropyrazine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this important synthetic intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound, presented in a question-and-answer format.
Question: After synthesis, my crude product is a dark, oily residue. What is the best initial purification step?
Answer: A dark, oily residue suggests the presence of significant impurities, which could include colored byproducts and residual solvents. A multi-step approach is recommended. Start with a liquid-liquid extraction (LLE) to remove highly polar or non-polar impurities. Following LLE, column chromatography is often effective for separating the target compound from closely related impurities.
Question: I am performing column chromatography, but I am getting poor separation between my product and an impurity. What can I do?
Answer: Poor separation in column chromatography can be due to several factors:
-
Inappropriate Solvent System: The polarity of your eluent may be too high, causing all compounds to move too quickly, or too low, resulting in slow elution and band broadening. It is crucial to optimize the solvent system using thin-layer chromatography (TLC) first.
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation. As a general rule, the amount of crude product should be about 1-5% of the mass of the silica gel.
-
Column Packing: An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation.
Question: My recrystallization attempt resulted in a low yield or no crystals at all. What went wrong?
Answer: Recrystallization issues often stem from the choice of solvent or the cooling process.[1]
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] If the compound is too soluble at room temperature, the recovery will be low. If it is not soluble enough at high temperatures, it will not dissolve completely.
-
Cooling Rate: Allowing the solution to cool slowly is critical for the formation of pure crystals.[1] Rapid cooling can trap impurities within the crystal lattice or cause the product to "crash out" as an amorphous solid.
-
Supersaturation: Sometimes crystallization needs to be induced from a supersaturated solution. This can be achieved by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Question: I am observing imidazole derivatives as byproducts in my reaction mixture. How can I effectively remove them?
Answer: Imidazole derivatives are common byproducts in pyrazine synthesis and are generally more polar than the desired pyrazine product.[2][3][4]
-
Liquid-Liquid Extraction: Using a less polar solvent like hexane for LLE can selectively extract pyrazines, leaving the more polar imidazole byproducts in the aqueous phase.[2][3][4]
-
Silica Gel Chromatography: Passing the crude product through a plug of silica gel or performing column chromatography can effectively retain and remove the more polar imidazole impurities.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Often, a combination of both methods is used for achieving high purity.
Q2: What is a typical solvent system for column chromatography of this compound?
A2: A common starting point for column chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective. A typical gradient might be from 5% to 20% ethyl acetate in hexane.
Q3: What solvents are suitable for recrystallizing this compound?
A3: Suitable solvents for recrystallization would typically be alcohols like ethanol or isopropanol, or a mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexane or heptane). The ideal solvent or solvent mixture needs to be determined experimentally.
Q4: How can I assess the purity of my final product?
A4: The purity of the final product can be assessed using several analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can yield very pure crystalline solids. Scalable. | Requires finding a suitable solvent. Can have lower yields. |
| Column Chromatography | Differential adsorption of compounds to a stationary phase (e.g., silica gel) and elution with a mobile phase. | Can separate compounds with very similar properties. | Can be time-consuming and require large volumes of solvent. |
| Liquid-Liquid Extraction | Partitioning of a compound between two immiscible liquid phases based on its solubility. | Good for initial cleanup and removing highly polar or non-polar impurities. | Not effective for separating compounds with similar polarities. |
Table 2: Example Solvent Systems for Column Chromatography
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Typical Application |
| 95:5 | Low | Eluting non-polar impurities. |
| 90:10 | Low-Medium | Eluting the target compound.[3][4] |
| 80:20 | Medium | Eluting more polar impurities. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with the low-polarity solvent system, gradually increasing the polarity (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate).
-
Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
Technical Support Center: Nucleophilic Aromatic Substitution on Electron-Deficient Heterocycles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in nucleophilic aromatic substitution (SNAr) reactions on electron-deficient heterocycles.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic aromatic substitution reaction on a pyridine or pyrimidine ring failing or giving a low yield?
A1: Low yields in SNAr reactions on electron-deficient heterocycles can be attributed to several factors:
-
Insufficient Ring Activation: The heterocyclic ring may not be sufficiently electron-deficient to facilitate nucleophilic attack. The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for activating the ring.[1]
-
Poor Leaving Group: The efficiency of the substitution is highly dependent on the nature of the leaving group. The general order of reactivity for halogens in SNAr is F > Cl > Br > I, which is opposite to that in SN2 reactions.[2]
-
Weak Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient ring. The reactivity of the nucleophile is a key factor in the reaction rate.[3]
-
Suboptimal Reaction Temperature: The reaction temperature might be too low. Many SNAr reactions require heating to proceed at a reasonable rate.[4]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the nucleophile and the intermediate complex.[3][5]
Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions?
A2: The formation of multiple products can be due to several reasons:
-
Lack of Regioselectivity: In heterocycles with multiple potential reaction sites, such as 2,4-dichloropyrimidine, the nucleophile may attack at more than one position, leading to a mixture of isomers.[6][7][8] The regioselectivity is influenced by the electronic and steric environment of the ring.[6][9]
-
Over-reaction: If the product of the initial substitution is still susceptible to nucleophilic attack, a second substitution may occur, leading to di-substituted products. This is common when using highly reactive nucleophiles or harsh reaction conditions.[5]
-
Side Reactions with the Solvent: Some solvents, especially protic ones like alcohols, can act as nucleophiles, leading to undesired byproducts.[5]
-
Decomposition: The starting material or the product might be unstable under the reaction conditions, leading to degradation products.
Q3: How can I control the regioselectivity of nucleophilic substitution on a di-substituted heterocycle?
A3: Controlling regioselectivity is a common challenge. Here are some strategies:
-
Choice of Nucleophile: The nature of the nucleophile can significantly influence the site of attack. For example, in 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles show excellent C-2 selectivity, while other amines favor C-4 substitution.[10][11]
-
Reaction Conditions: Temperature, solvent, and the presence of additives can alter the regioselectivity. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the regioselectivity can be switched by changing the solvent.[12]
-
Steric Hindrance: A bulky substituent on the ring can sterically hinder the attack at an adjacent position, favoring substitution at a less hindered site.[12]
-
Electronic Effects: The electronic properties of the substituents on the ring play a crucial role. Electron-donating groups can direct the nucleophilic attack to a different position compared to electron-withdrawing groups.[8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Insufficiently activated heterocycle. | - Ensure the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group. |
| Poor leaving group. | - Use a substrate with a better leaving group (F > Cl > Br > I). | |
| Weak nucleophile. | - Use a stronger nucleophile (e.g., alkoxide instead of alcohol). | |
| Low reaction temperature. | - Gradually increase the reaction temperature. Consider using microwave irradiation to improve yields and reduce reaction times. | |
| Inappropriate solvent. | - Switch to a polar aprotic solvent such as DMF, DMSO, or THF.[3][5] | |
| Formation of Multiple Isomers (Poor Regioselectivity) | Competing reaction at different positions (e.g., C2 vs. C4 on pyrimidine). | - Modify the nucleophile; bulkier nucleophiles may favor the less sterically hindered position.[12]- Change the solvent; solvent polarity can influence the transition state energies for attack at different positions.[12]- Introduce a directing group on the heterocycle to electronically favor one position over another.[8] |
| Formation of Di-substituted or Over-reacted Products | Excess nucleophile or prolonged reaction time. | - Use a stoichiometric amount of the nucleophile.- Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is formed. |
| Highly reactive substrate and/or nucleophile. | - Lower the reaction temperature.- Use a less reactive nucleophile if possible. | |
| Product Decomposition | Harsh reaction conditions (high temperature, strong base). | - Lower the reaction temperature.- Use a milder base.- Reduce the reaction time. |
| Product instability during workup. | - Perform the workup at a lower temperature.- Use a milder pH for extraction. | |
| Difficulty in Product Purification | Product has similar polarity to starting material or byproducts. | - Optimize the reaction to achieve higher conversion and minimize side products.- Explore different chromatographic techniques (e.g., reverse-phase chromatography, preparative TLC).- Consider recrystallization as a purification method. |
Data Presentation
Table 1: Relative Reactivity of Leaving Groups in SNAr Reactions
| Leaving Group | Relative Rate |
| -F | Highest |
| -Cl | Intermediate |
| -Br | Intermediate |
| -I | Lowest |
Note: This trend is generally observed in activated systems and is the reverse of SN2 reactions.[2]
Table 2: Effect of Solvent on SNAr Reaction Rate
| Solvent | Solvent Type | Effect on Rate |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate to High |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate |
| Toluene | Nonpolar | Low |
| Methanol (MeOH) | Polar Protic | Variable, can act as a competing nucleophile |
Note: Polar aprotic solvents generally accelerate SNAr reactions by stabilizing the charged Meisenheimer intermediate.[3][5]
Experimental Protocols
Protocol 1: Synthesis of 2-Aminopyridine from 2-Chloropyridine
This protocol describes a general procedure for the nucleophilic aromatic substitution of 2-chloropyridine with an amine.
Materials:
-
2-Chloropyridine
-
Amine (e.g., piperidine, morpholine, or a primary amine)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Water
-
Sodium Hydroxide (NaOH) solution (0.5 M)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloropyridine (1.0 equivalent) in DMSO, add the desired amine (3.5 equivalents) in one portion at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and add 0.5 M aqueous NaOH solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Regioselective Monosubstitution of 2,4-Dichloropyrimidine
This protocol provides a method for the selective monosubstitution at the C4 position of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine
-
Nucleophile (e.g., a primary or secondary amine)
-
n-Butanol (nBuOH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 2,4-dichloropyrimidine (1.0 equivalent) in n-butanol.
-
Add the nucleophile (1.0-1.2 equivalents) and DIPEA (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Visualizations
Caption: Troubleshooting workflow for low yield in SNAr reactions.
Caption: Factors influencing regioselectivity in SNAr reactions.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrazine Derivatives by Column Chromatography
Welcome to the technical support center for the purification of pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the column chromatography of these compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your purification endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of pyrazine derivatives, offering potential causes and solutions in a question-and-answer format.
Problem: My target pyrazine derivative is co-eluting with an impurity.
-
Potential Cause: The polarity of your target compound and the impurity are very similar under the chosen chromatographic conditions. This is a frequent issue, especially with positional isomers of alkylpyrazines which can have nearly identical physicochemical properties.[1]
-
Solution:
-
Optimize the Mobile Phase: Systematically vary the solvent system. For normal-phase chromatography on silica gel, a shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or heptane) can improve separation.[2] For reverse-phase HPLC, you can vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in water.[1] If adjusting the solvent ratio is insufficient, changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.[1]
-
Adjust Mobile Phase pH (for RP-HPLC): For ionizable pyrazine derivatives, adjusting the pH of the aqueous component of the mobile phase with a buffer or an acid modifier (e.g., 0.1% formic acid) can significantly impact retention and selectivity.[1]
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. For normal-phase chromatography, using silica gel with a higher surface area (>700 m²/g) can enhance separation compared to standard silica (around 500 m²/g).[2][3] Alumina can be a good alternative for nitrogen-containing compounds.[4] For very challenging separations, switching from normal-phase to reverse-phase chromatography (e.g., C18 silica) or vice-versa may be necessary.[4][5]
-
Problem: I am observing significant peak tailing in my chromatogram.
-
Potential Cause:
-
Strong Interaction with Stationary Phase: The basic nitrogen atoms in the pyrazine ring can interact strongly with acidic silanol groups on the surface of silica gel, leading to tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.[2][4]
-
Inappropriate Mobile Phase pH (for RP-HPLC): If the pH of the mobile phase is close to the pKa of the pyrazine derivative, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
-
Solution:
-
Mobile Phase Modifier: In normal-phase chromatography, adding a small amount of a basic modifier like triethylamine or pyridine to the mobile phase can help to saturate the acidic sites on the silica gel and reduce tailing.
-
Reduce Sample Load: Decrease the amount of crude material loaded onto the column.[2][4] A general guideline is to load 1-5% of the silica gel mass.[4]
-
Adjust Mobile Phase pH (for RP-HPLC): Ensure the mobile phase pH is at least 2 units away from the pKa of your compound to ensure it is in a single ionic state. Lowering the mobile phase pH can often resolve peak tailing for basic compounds.[2]
-
Problem: I am having difficulty removing imidazole byproducts from my pyrazine derivative.
-
Potential Cause: Imidazole byproducts can form during certain pyrazine synthesis reactions and may have similar polarities to the desired product, making them difficult to separate by chromatography.[6]
-
Solution:
-
Pre-Chromatography Extraction: Use a less polar solvent like hexane for liquid-liquid extraction before column chromatography. Hexane can selectively extract pyrazines while leaving more polar imidazole byproducts in the aqueous phase.[5][6] Solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract imidazole derivatives.[6]
-
Silica Gel Chromatography: Passing the crude product through a silica gel column is an effective method for removing imidazole impurities.[2][6] Silica gel will retain the more polar imidazole compounds, allowing the desired pyrazine to elute.[2][5] A solvent system such as 90:10 hexane/ethyl acetate has been shown to be effective for this separation.[2][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases for purifying pyrazine derivatives?
A1: The most common stationary phase for normal-phase column chromatography of pyrazine derivatives is silica gel .[2][6][7] For reverse-phase high-performance liquid chromatography (RP-HPLC), C8 and C18-bonded silica are frequently used.[1][2][6]
Q2: What mobile phases are typically used for silica gel chromatography of pyrazines?
A2: A binary mixture of a non-polar solvent and a slightly more polar solvent is standard. Common choices include hexane/ethyl acetate and petroleum ether/ethyl acetate .[8][9] The ratio is optimized based on the polarity of the specific pyrazine derivative, often starting with a higher proportion of the non-polar solvent and gradually increasing the polarity (gradient elution).[2] For instance, a 90/10 mixture of hexane/ethyl acetate has been used effectively.[6] Other systems like dichloromethane/methanol or toluene/acetone can also be employed.[4]
Q3: How can I monitor the separation during column chromatography?
A3: Thin-Layer Chromatography (TLC) is a crucial tool for monitoring the progress of your column chromatography.[4][7] Fractions are collected and spotted on a TLC plate to identify which ones contain the desired product. Most pyrazine derivatives are UV-active due to their aromatic structure and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent TLC plate.[4]
Q4: Can I use reverse-phase chromatography for pyrazine purification?
A4: Yes, reverse-phase chromatography is a viable and often necessary technique, especially for polar pyrazine derivatives or when normal-phase chromatography fails to provide adequate separation.[4][5] A common mobile phase for RP-HPLC is a mixture of acetonitrile and water or methanol and water , often with an acid modifier like formic acid or trifluoroacetic acid.[1][10][11]
Data Presentation
Table 1: Normal-Phase Column Chromatography Conditions for Pyrazine Derivatives
| Pyrazine Derivative(s) | Stationary Phase | Mobile Phase | Elution Mode | Reference |
| 2-methoxy pyrazine, 2-acetyl pyrazine, 2-ethyl pyrazine, 2,5-dimethyl pyrazine | Silica gel (>700 m²/g surface area) | Heptane (A) / Ethyl Acetate (B) | Gradient: 12% B for 1 CV, then 12% to 100% B in 10 CV | [8] |
| tert-butyl ((5-chloropyrazin-2-yl)methyl)carbamate | Silica gel | 15% Ethyl Acetate in Heptane | Isocratic | [9] |
| 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid | Silica gel | Methanol/Chloroform | Gradient: 0:100 to 6:94 | [12] |
| General Substituted Pyrazines | Silica gel | Petroleum Ether / Ethyl Acetate | Not specified | [9] |
| General Pyrazine Purification | Silica gel | Hexane / Ethyl Acetate (90:10) | Isocratic | [6] |
Table 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Conditions for Pyrazine Derivatives
| Pyrazine Derivative(s) | Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
| Pyrazinamide | C8 (4.6 x 250mm, 3.5 µm) | Phosphate buffer (pH 4.4) / Methanol (80:20 v/v) | 1.0 mL/min | UV at 269 nm | [2] |
| Pyrazine Isomers | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile / Water (e.g., 50:50 v/v) | 1.0 mL/min | UV at 270 nm | [1] |
| Pyrazine, 2-Aminopyrazine | SHARC 1 (4.6 x 150 mm, 5 µm) | Acetonitrile / Water (98:2) with 0.5% Formic Acid | 1.0 mL/min | UV at 270 nm | [13] |
| General Pyrazine Analysis | Newcrom R1 | Acetonitrile / Water with Phosphoric Acid | Not specified | Not specified | [10] |
Experimental Protocols
Protocol 1: General Procedure for Purifying Pyrazine Derivatives by Silica Gel Flash Chromatography
This protocol outlines a standard procedure for purifying a crude pyrazine derivative using normal-phase flash chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an eluent that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[4] This will be your starting mobile phase for the column.
-
-
Column Packing (Dry Packing):
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with cotton or glass wool.
-
Add a thin layer of sand.
-
Carefully pour the dry silica gel into the column.[14]
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Pre-elute the column with the non-polar solvent of your chosen mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (preferably the solvent used for TLC spotting or the column's mobile phase).
-
Carefully apply the sample solution to the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the mobile phase determined from your TLC analysis.
-
If using a gradient, start with a lower polarity mobile phase and gradually increase the polarity by adding more of the polar solvent.[2]
-
Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in fractions (e.g., in test tubes or vials).[5]
-
Analyze the collected fractions by TLC to identify which ones contain the purified pyrazine derivative.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Mobile Phase Optimization for Separation of Pyrazine Isomers by RP-HPLC
This protocol details a systematic approach to optimize the mobile phase to resolve co-eluting pyrazine isomers on a C18 column.[1]
-
Initial Conditions:
-
Vary the Organic Modifier Percentage:
-
Change the Organic Modifier:
-
If varying the acetonitrile concentration does not provide adequate resolution, switch to methanol as the organic modifier.[1]
-
Repeat step 2 with varying methanol concentrations.
-
-
Adjust the Mobile Phase pH:
-
Prepare the aqueous component of the mobile phase with a buffer or an acid modifier (e.g., 0.1% formic acid).[1]
-
Ensure the chosen pH is compatible with the column's operating range.
-
Repeat the analysis with the pH-adjusted mobile phase.
-
-
Introduce Gradient Elution:
-
If isocratic elution is insufficient, develop a linear gradient.
-
For example, start with a lower percentage of the organic modifier and increase it over the course of the run.
-
Visualizations
Caption: A generalized experimental workflow for the purification of pyrazine derivatives.
Caption: A decision-making workflow for troubleshooting poor separation of pyrazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ablelab.eu [ablelab.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrazine | SIELC Technologies [sielc.com]
- 11. selekt.biotage.com [selekt.biotage.com]
- 12. rsc.org [rsc.org]
- 13. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Overcoming low reactivity in C-H functionalization of pyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the C-H functionalization of pyrazines, particularly their low reactivity.
Frequently Asked Questions (FAQs)
Q1: Why are pyrazines generally unreactive towards C-H functionalization?
A1: The low reactivity of pyrazines stems from their electron-deficient nature. The two nitrogen atoms in the ring withdraw electron density, making the C-H bonds less susceptible to electrophilic attack, which is a common step in many C-H activation mechanisms. This inherent electronic property poses a significant challenge for direct functionalization.[1]
Q2: What are the most common strategies to overcome the low reactivity of pyrazines in C-H functionalization?
A2: Several strategies have been developed to activate the C-H bonds of pyrazines, including:
-
Transition-Metal Catalysis: Palladium-catalyzed direct arylation is a widely used method.[2][3][4] Specialized catalyst systems are often required to overcome the electron deficiency of the pyrazine ring.
-
Photocatalysis: Visible-light mediated methods, such as the Minisci reaction, offer a mild and effective way to generate radical intermediates that can react with the pyrazine core.[5][6]
-
Metalation: The use of strong bases like lithium TMP (2,2,6,6-tetramethylpiperidide) can deprotonate the pyrazine ring, allowing for subsequent functionalization with an electrophile.[7]
-
Iron Catalysis: Iron-catalyzed cross-coupling with organoboron species has also been shown to be effective for the C-H functionalization of electron-deficient heterocycles like pyrazines.[8]
Q3: How can I improve the regioselectivity of C-H functionalization on a substituted pyrazine?
A3: Achieving high regioselectivity can be challenging. Key strategies include:
-
Directing Groups: Introducing a directing group onto the pyrazine scaffold can chelate to the metal catalyst and direct the C-H activation to a specific position, typically ortho to the directing group.
-
Steric Hindrance: The steric environment of the pyrazine substrate can influence the site of functionalization. Bulky substituents may hinder reaction at adjacent positions.
-
Electronic Effects: The electronic nature of existing substituents on the pyrazine ring can influence the reactivity of the different C-H bonds. Electron-donating groups can increase the nucleophilicity of certain positions, while electron-withdrawing groups can have the opposite effect.
-
Catalyst and Ligand Choice: The choice of catalyst and ligands is crucial. Different ligand systems can exhibit distinct selectivities based on their steric and electronic properties.
Troubleshooting Guides
Problem 1: Low or No Yield in Palladium-Catalyzed Direct C-H Arylation
Question: I am attempting a direct C-H arylation of my pyrazine substrate using a palladium catalyst, but I am observing very low to no product formation. What are the possible causes and how can I troubleshoot this?
Answer: Low or no yield in palladium-catalyzed direct C-H arylation of pyrazines is a common issue. Here is a step-by-step troubleshooting guide:
Troubleshooting Workflow for Low Yield in Direct C-H Arylation
Caption: Troubleshooting workflow for low yield in direct C-H arylation of pyrazines.
-
Inappropriate Catalyst System: Standard palladium catalysts may be ineffective for electron-deficient pyrazines. The nitrogen atoms in the pyrazine ring can coordinate to the palladium center and inhibit catalysis.
-
Solution: Employ palladium catalysts with bulky, electron-rich phosphine ligands (e.g., P(tBu)3, PCy3) or N-heterocyclic carbene (NHC) ligands. Palladacycles have also been shown to be effective.[3]
-
-
Incorrect Base: The base plays a crucial role in the C-H activation step.
-
Solution: Screen a variety of inorganic bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium acetate (KOAc). The choice of base can be substrate-dependent.
-
-
Suboptimal Reaction Conditions: The reaction may require more forcing conditions than typical C-H functionalizations.
-
Solution: Increase the reaction temperature, as many direct arylations of pyrazines require temperatures above 100 °C. Extend the reaction time and monitor the progress by TLC or LC-MS. Consider using a high-boiling point solvent like N,N-dimethylacetamide (DMAc) or toluene.
-
-
Poor Reagent Quality: Impurities in the starting materials or solvent can negatively impact the reaction.
-
Solution: Ensure the pyrazine starting material and the aryl halide are pure. Use anhydrous solvents, as water can interfere with the catalytic cycle.
-
Problem 2: Poor Regioselectivity in C-H Functionalization
Question: I am getting a mixture of regioisomers in my pyrazine C-H functionalization. How can I improve the selectivity for the desired isomer?
Answer: Achieving high regioselectivity is a common challenge. Here are some strategies to address this issue:
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. Visible light-induced Minisci reaction through photoexcitation of surface Ti-peroxo species - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Suzuki vs. Stille Coupling for Pyrazine Functionalization
For researchers, scientists, and drug development professionals navigating the complexities of pyrazine modification, the choice between Suzuki-Miyaura and Stille cross-coupling reactions is a critical decision that can significantly impact yield, substrate scope, and overall synthetic efficiency. This guide provides an objective comparison of these two powerhouse palladium-catalyzed reactions, supported by experimental data, to aid in the selection of the optimal method for pyrazine functionalization.
The pyrazine core is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials. Its derivatization is paramount for tuning molecular properties and biological activity. Both Suzuki and Stille couplings have emerged as indispensable tools for forging new carbon-carbon bonds on the pyrazine ring. However, the nuances of each reaction dictate their suitability for specific synthetic challenges.
At a Glance: Key Differences
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[1][2][3] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation.[1] | Organostannanes are generally stable to air and moisture.[1][3][4] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[1] | Excellent, tolerates a wide range of functional groups.[1][4] |
| Reaction Conditions | Typically requires a base.[1] | Often proceeds under neutral or mildly basic conditions.[1] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed.[1] | Tin byproducts can be challenging to remove from the reaction mixture.[1][5] |
Performance in Pyrazine Functionalization: A Data-Driven Comparison
Direct head-to-head comparisons of Suzuki and Stille couplings on identical pyrazine substrates are not always available in the literature, making a perfectly matched quantitative analysis challenging. However, by examining representative examples, we can discern trends in their performance.
| Pyrazine Substrate | Coupling Partner | Catalyst System | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Method |
| 2-Chloropyrazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | ~70-90 | Suzuki |
| 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | - | - | - | - | 76 | Suzuki |
| 2,5-Dibromo-3,6-dimethylpyrazine | 4-tert-Butylbenzeneboronic acid | Pd(PPh₃)₄ | - | - | - | 39 | Suzuki | |
| 5-O-Triflyl-3-benzyl-2-aminopyrazine | Arylboronic acids | Pd catalyst (up to 10 mol%) | - | - | - | - | Good | Suzuki |
| Stannylated pyrazine | 4-Methoxybenzoyl chloride | Pd catalyst | - | - | - | - | 70 | Stille |
| 2,3-Dichloropyrazine | Stannylated terpyridine | - | - | - | - | - | 73 | Stille |
| Trialkylstannyl pyrazine | Azabicycloalkene triflate | - | - | - | - | - | 54 | Stille |
Observations:
-
Suzuki Coupling: Generally provides good to excellent yields for the coupling of various halopyrazines and pyrazine triflates with arylboronic acids.[6] The reaction conditions often require a base and can be sensitive to the electronic properties of the coupling partners. For instance, the coupling of 2,5-dibromo-3,6-dimethylpyrazine with an electron-donating substituted boronic acid gave a significantly higher yield than with a more sterically hindered, less activated one.[6]
-
Stille Coupling: Demonstrates versatility with good yields in couplings involving stannylated pyrazines and various electrophiles, including acyl chlorides and triflates.[6] A key advantage is the ability to perform double couplings, as seen in the synthesis of a pyrazine-terpyridine ligand with a 73% yield.[6] However, homocoupling of the organostannane can be a side reaction, although it can often be suppressed by modifying the order of reagent addition.[6]
Experimental Protocols
Representative Suzuki-Miyaura Coupling of a Halopyrazine
This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromopyrazine with an arylboronic acid.
Materials:
-
Bromopyrazine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (2.0 mmol)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the bromopyrazine, arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized pyrazine.[7]
Representative Stille Coupling of a Stannylpyrazine
This protocol provides a general procedure for the Stille coupling of a stannylpyrazine with an aryl halide.
Materials:
-
Stannylpyrazine derivative (1.0 mmol)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)
-
Anhydrous and degassed toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the stannylpyrazine and the aryl halide.
-
Subject the Schlenk tube and its contents to three pump/purge cycles with argon to establish an inert atmosphere.
-
Add the anhydrous and degassed toluene via syringe.
-
In a separate glovebox or under a stream of argon, prepare a stock solution of the palladium catalyst and ligand in toluene.
-
Add the catalyst/ligand solution to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or GC-MS. Stille couplings are often complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
To remove the tin byproducts, the reaction mixture can be diluted with an organic solvent and washed with an aqueous solution of potassium fluoride, which precipitates the tin salts. The resulting slurry is then filtered through Celite.[1]
-
The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Catalytic Cycles and Logical Relationships
To visualize the mechanistic underpinnings of these reactions, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Stille couplings.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
A logical workflow for choosing between Suzuki and Stille coupling can be guided by the properties of the substrates and the desired outcome.
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Conclusion
Both the Suzuki-Miyaura and Stille couplings are indispensable transformations in the functionalization of pyrazines. The Suzuki coupling is often the first choice due to the low toxicity of the boron reagents and the ease of byproduct removal.[1] However, for substrates with sensitive functional groups that are incompatible with basic conditions, or where the required boronic acid is unstable, the Stille coupling often proves to be a more robust and higher-yielding alternative, despite the toxicity concerns and purification challenges associated with organotin compounds.[1] The ultimate decision will depend on a careful evaluation of the specific pyrazine substrate, the desired final product, and the practical considerations of the laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
The Structure-Activity Relationship of Pyrazine-2-Carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazine-2-carboxylate scaffold is a privileged core in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the pyrazine-2-carboxylate nucleus, with a particular focus on modifications at the 3- and 6-positions, which are analogous to the methyl 3-bromo-6-chloropyrazine-2-carboxylate core. The information presented herein is synthesized from various studies on closely related pyrazine derivatives, offering insights into how structural modifications influence biological outcomes such as antimicrobial, enzyme inhibitory, and cytotoxic effects.
Comparative Analysis of Biological Activity
The biological activity of pyrazine-2-carboxylate derivatives is highly dependent on the nature and position of substituents on the pyrazine ring and the functional group at the 2-position. The following tables summarize the quantitative data from studies on related compounds, providing a basis for understanding the SAR of this chemical class.
Antimycobacterial and Antibacterial Activity
Substitutions at the 3-position of the pyrazine ring with amino and substituted amino moieties have been extensively explored for their antimycobacterial effects.
Table 1: Antimycobacterial and Antibacterial Activity of 3-Substituted Pyrazine-2-Carboxamide Derivatives
| Compound ID | 3-Substituent | R' (Amide Substituent) | M. tuberculosis H37Rv MIC (µM) | S. aureus MIC (µM) | Reference |
| 1 | -NH-CH₂-(4-CH₃-Ph) | H | 6 | >125 | [1] |
| 2 | -NH-CH₂-(3-CF₃-Ph) | H | >100 | 31.25 | [1] |
| 3 | -NH₂ | 2,4-dimethoxyphenyl | 46 | >62.5 | [2] |
| 4 | -NH₂ | 4-CF₃-phenyl | >100 | 31.25 | [2] |
| 5 | -NH-CO-(4-Cl-Ph) | H | 1.95 - 3.9 | >100 | [3] |
| 6 | -NH-CO-(4-Br-Ph) | H | 1.95 - 3.9 | >100 | [3] |
SAR Insights:
-
A benzylamino group at the 3-position with an electron-donating group (e.g., 4-methyl) on the phenyl ring (Compound 1) shows potent activity against M. tuberculosis[1].
-
In contrast, an electron-withdrawing group like trifluoromethyl (Compound 2) diminishes antimycobacterial activity but confers moderate activity against S. aureus[1].
-
For 3-aminopyrazine-2-carboxamides, the nature of the amide substituent is critical. A 2,4-dimethoxyphenyl group (Compound 3) results in good antimycobacterial activity, whereas a 4-trifluoromethylphenyl group (Compound 4) is inactive[2].
-
Acylation of the 3-amino group can lead to highly potent antimycobacterial compounds, with 4-chloro and 4-bromo benzamides (Compounds 5 and 6) showing excellent activity[3].
Enzyme Inhibitory Activity
Pyrazine derivatives have been investigated as inhibitors of various enzymes, including kinases and peptidases.
Table 2: Enzyme Inhibitory Activity of Pyrazine Derivatives
| Compound ID | Core Structure | Target Enzyme | IC₅₀ (µM) | Reference |
| 7 | 3-Amino-N-(thiazol-2-yl)pyrazine-2-carboxamide derivative | MtMetAP1a | High Inhibition (qualitative) | [4] |
| 8 | N-(4-(p-tolyl)-3-methylphenyl)pyrazine-2-carboxamide | Alkaline Phosphatase | 1.469 ± 0.02 | [5] |
| 9 | 3-Amino-6-methyl-N-(3,5-dihydroxyphenyl)pyrazine-2-carboxamide derivative | FGFR1 | 0.021 ± 0.003 | [6] |
| 10 | 3-Amino-6-methyl-N-(3,5-dihydroxyphenyl)pyrazine-2-carboxamide derivative | FGFR2 | 0.015 ± 0.002 | [6] |
SAR Insights:
-
The 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamide scaffold serves as a basis for inhibitors of mycobacterial methionine aminopeptidase 1a (MtMetAP1a)[4].
-
Suzuki coupling to introduce aryl groups on an N-phenylpyrazine-2-carboxamide core can yield potent alkaline phosphatase inhibitors, as seen with the p-tolyl derivative (Compound 8)[5].
-
The 3-amino-6-methylpyrazine-2-carboxamide scaffold is a potent core for fibroblast growth factor receptor (FGFR) inhibitors, with the 3,5-dihydroxyphenyl amide substitution being a key feature for high potency against FGFR1 and FGFR2[6].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of pyrazine-2-carboxylate derivatives.
General Procedure for the Synthesis of N-Aryl-Pyrazine-2-Carboxamides via Suzuki Coupling
This protocol describes the arylation of a bromo-substituted pyrazine derivative, a key transformation for creating diversity.
-
Reaction Setup: A dried Schlenk tube equipped with a stirrer is charged with N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), K₃PO₄ (2.0 equiv), and the corresponding aryl boronic acid (1.0 equiv).
-
Solvent Addition: A 10:1 mixture of 1,4-dioxane and water is added under an inert argon atmosphere.
-
Reaction Conditions: The reaction mixture is heated to 90 °C for 24 hours.
-
Monitoring and Workup: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the desired product[5].
In Vitro Antimycobacterial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.
-
Culture Preparation: The antimycobacterial activity is assessed against M. tuberculosis H37Rv using a microplate Alamar Blue assay (MABA).
-
Compound Preparation: Compounds are dissolved in DMSO to prepare stock solutions.
-
Assay Procedure: The assay is performed in 96-well plates. Mycobacterial cultures are exposed to serial dilutions of the test compounds.
-
Endpoint Determination: After a defined incubation period, Alamar Blue is added to the wells. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change[1][3].
Enzyme Inhibition Assay (Alkaline Phosphatase)
This protocol describes the measurement of alkaline phosphatase inhibitory activity.
-
Enzyme and Substrate: The assay is performed using alkaline phosphatase and p-nitrophenyl phosphate (pNPP) as the substrate.
-
Reaction Mixture: The reaction mixture contains the enzyme, substrate, and various concentrations of the inhibitor in a suitable buffer.
-
Measurement: The hydrolysis of pNPP to p-nitrophenol is monitored spectrophotometrically at a specific wavelength.
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined from a dose-response curve[5].
Visualizing Synthesis and Structure-Activity Relationships
Diagrams are powerful tools for illustrating complex chemical and biological relationships. The following visualizations, created using the DOT language, depict a typical synthetic workflow and a conceptual SAR flowchart.
References
- 1. mdpi.com [mdpi.com]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Bioactivity screening of novel compounds from Methyl 3-bromo-6-chloropyrazine-2-carboxylate
Bioactivity Screening of Novel Pyrazine Derivatives: A Comparative Guide
An objective analysis of the biological activity of substituted pyrazine compounds, providing a framework for the evaluation of novel derivatives from methyl 3-bromo-6-chloropyrazine-2-carboxylate. Due to a lack of publicly available bioactivity data for compounds directly derived from this compound, this guide presents a comparative analysis of closely related substituted pyrazine-2-carboxamide and other pyrazine derivatives. The data herein serves as a valuable reference for researchers engaged in the discovery of novel therapeutic agents.
Pyrazine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The starting material, this compound, represents a versatile scaffold for the synthesis of novel compounds with therapeutic potential. This guide summarizes key bioactivity data from published studies on related pyrazine derivatives to provide a comparative benchmark for newly synthesized compounds.
Anticancer Activity of Pyrazine Derivatives
A series of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines. The results, presented in Table 1, highlight the potential of this class of compounds as anticancer agents.
Table 1: In Vitro Anticancer Activity of[1][2][3]triazolo[4,3-a]pyrazine Derivatives
| Compound ID | Target | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Hela IC₅₀ (µM) | c-Met Kinase IC₅₀ (nM) | VEGFR-2 Kinase IC₅₀ (µM) |
| 17l | c-Met/VEGFR-2 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | 26.00 | 2.6 |
| Foretinib (Control) | c-Met/VEGFR-2 | - | - | - | 9.00 | 0.4 |
Data sourced from a study on dual c-Met/VEGFR-2 inhibitors.
Antimicrobial Activity of Pyrazine Derivatives
Novel pyrazine-2-carboxylic acid derivatives incorporating piperazine moieties have been synthesized and screened for their antimicrobial activity. The minimum inhibitory concentrations (MICs) against various bacterial and fungal strains are summarized in Table 2, demonstrating their potential as antimicrobial agents.
Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazine-2-Carboxylic Acid Derivatives
| Compound ID | E. coli (µg/mL) | P. aeruginosa (µg/mL) | B. subtilis (µg/mL) | S. aureus (µg/mL) | C. albicans (µg/mL) |
| P3 | 50 | >100 | >100 | >100 | >100 |
| P4 | 50 | >100 | 50 | 25 | 3.125 |
| P6 | >100 | 25 | >100 | >100 | >100 |
| P7 | 50 | 25 | 50 | 50 | >100 |
| P9 | 50 | 25 | 25 | 25 | >100 |
| P10 | >100 | 25 | >100 | >100 | 3.125 |
Data represents a selection of compounds from a study on novel pyrazine-2-carboxylic acid derivatives of piperazines.
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines (A549, MCF-7, Hela) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and the positive control (foretinib) and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the microbroth dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the inoculum was adjusted to a concentration of 10⁵ CFU/mL in the appropriate broth medium.
-
Compound Dilution: The test compounds were serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Visualizations
Caption: Experimental workflow for the synthesis and bioactivity screening of novel compounds.
Caption: Simplified signaling pathway inhibited by dual c-Met/VEGFR-2 inhibitors.
References
Comparative Guide to the Synthesis of Methyl 3-bromo-6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to Methyl 3-bromo-6-chloropyrazine-2-carboxylate, a key intermediate in the development of pharmaceuticals and agrochemicals. The following sections detail the primary synthetic pathway, a plausible alternative, and a summary of their performance based on available data.
Introduction
This compound is a vital building block in medicinal chemistry, valued for its reactive halogen atoms that facilitate the construction of complex heterocyclic compounds through various coupling reactions. Its synthesis is a critical step in the preparation of numerous target molecules. This document compares the established Sandmeyer reaction route with a potential alternative involving the direct bromination of a pyrazine precursor.
Comparative Data of Synthetic Routes
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Direct Bromination (Proposed) |
| Starting Material | Methyl 3-amino-6-chloropyrazine-2-carboxylate | Methyl 6-chloropyrazine-2-carboxylate |
| Key Transformation | Diazotization followed by bromination | Electrophilic aromatic substitution |
| Reported Yield | High (specific yield for this step not detailed in patent, but overall process is high-yielding) | Data not available |
| Purity | High, purification via recrystallization | Data not available, may require chromatographic purification |
| Reaction Time | Not specified | Not specified |
| Scalability | Described as a scalable process[1] | Potentially scalable, but optimization required |
| Reagent Hazards | Diazonium salts can be explosive; requires careful temperature control. Use of sodium nitrite. | Use of molecular bromine or other hazardous brominating agents. |
Synthetic Route Diagrams
Caption: Comparison of the Sandmeyer reaction and a proposed direct bromination route.
Experimental Protocols
Route 1: Synthesis via Sandmeyer Reaction
This route is part of a scalable process described for the preparation of a downstream product, 2-amino-3-bromo-6-chloropyrazine.[1] The synthesis of the target molecule, this compound, is a key intermediate step.
Step 1: Chlorination of Methyl 3-aminopyrazine-2-carboxylate (Precursor Synthesis)
The synthesis begins with the chlorination of Methyl 3-aminopyrazine-2-carboxylate to yield Methyl 3-amino-6-chloropyrazine-2-carboxylate. This step is typically carried out using a suitable chlorinating agent in an appropriate solvent.
Step 2: Diazotization and Bromination of Methyl 3-amino-6-chloropyrazine-2-carboxylate
The core of this route is the Sandmeyer reaction. The amino group of Methyl 3-amino-6-chloropyrazine-2-carboxylate is converted to a diazonium salt, which is then displaced by a bromide ion.
-
Diazotization: The starting material is treated with a diazotizing agent, such as sodium nitrite (NaNO₂), in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures (typically 0-5 °C) to form the in situ diazonium salt.
-
Bromination: A copper(I) bromide (CuBr) catalyst is introduced to the diazonium salt solution. This facilitates the substitution of the diazonium group with a bromine atom, leading to the formation of this compound with the release of nitrogen gas.
The product is then typically isolated and purified by methods such as extraction and recrystallization.
Route 2: Proposed Synthesis via Direct Bromination
While a specific protocol for the direct bromination of Methyl 6-chloropyrazine-2-carboxylate to yield the 3-bromo derivative is not detailed in the available literature, a plausible route can be proposed based on general principles of electrophilic aromatic substitution on pyrazine rings.
-
Reaction Setup: Methyl 6-chloropyrazine-2-carboxylate would be dissolved in a suitable inert solvent.
-
Bromination: A brominating agent, such as molecular bromine (Br₂), would be added, likely in the presence of a Lewis acid catalyst (e.g., iron(III) bromide, FeBr₃) to activate the bromine. The electron-withdrawing nature of the chloro and carboxylate groups on the pyrazine ring would likely necessitate a catalyst for the reaction to proceed.
-
Workup and Purification: The reaction mixture would be quenched, followed by an extractive workup to remove the catalyst and any unreacted bromine. Purification of the product would likely require column chromatography to separate the desired 3-bromo isomer from other potential brominated byproducts and unreacted starting material.
Logical Workflow for Route Selection
Caption: Decision workflow for selecting a synthetic route.
Conclusion
Based on currently available information, the Sandmeyer reaction (Route 1) stands as the more established and documented method for the synthesis of this compound. Its description as part of a scalable process suggests its industrial applicability. While direct bromination (Route 2) presents a potentially more direct approach, it remains a proposed route that would require significant experimental development and optimization to ascertain its viability, regioselectivity, and overall efficiency. For researchers requiring a reliable and scalable synthesis, the Sandmeyer approach is the recommended starting point.
References
A Comparative Guide to Palladium Catalysts for Pyrazine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazine rings is a critical step in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for achieving this. The choice of the palladium catalyst system, which includes the palladium precursor and the associated ligand, is paramount as it directly influences reaction efficiency, yield, and selectivity. This guide provides a comparative analysis of commonly employed palladium catalysts for three key pyrazine cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between a halide and an organoboron compound. In the context of pyrazine chemistry, it allows for the introduction of aryl, heteroaryl, or vinyl groups.
Data Presentation: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Halopyrazines
| Catalyst / Ligand | Pyrazine Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2,5-Diiodopyrazine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good[1] |
| PdCl₂(dppf) | 2,5-Diiodopyrazine | Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | High[1] |
| Pd(OAc)₂ / SPhos | 2,5-Diiodopyrazine | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | High[1] |
| Pd(PPh₃)₄ | 2-Chloropyrazine | Arylboronic acids | K₂CO₃ | Toluene/Ethanol | 110 | - | Good to Excellent[2] |
| Pd(PPh₃)₄ | 2-Chloropyridines | Arylboronic acids | - | - | - | - | Moderate to Good[3] |
Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract.[1]
Experimental Workflow: Suzuki-Miyaura Coupling
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine
A mixture of 2-chloropyrazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base like K₂CO₃ (2.0 mmol) is placed in a round-bottom flask. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, for instance, a mixture of toluene and ethanol, is then added. The reaction mixture is heated to reflux (typically 80-110°C) and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-arylpyrazine.[2]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to a diverse range of substituted alkynes.
Data Presentation: Performance of Palladium Catalysts in Sonogashira Coupling of Halopyrazines
| Catalyst / Cocatalyst | Pyrazine Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| [Pd(allyl)Cl]₂ / PPh₃ | Chloropyrazine | Phenylacetylene | - | - | - | - | Quantitative[2] |
| Pd(PPh₃)₂Cl₂ / CuI | 2,5-Diiodopyrazine | Phenylacetylene | Et₃N | THF | RT | 6 | High |
| Pd(OAc)₂ / PPh₃ / CuI | 2,5-Diiodopyrazine | Phenylacetylene | i-Pr₂NH | DMF | 80 | 4 | High |
| PdCl₂(PPh₃)₂ | Aryl Halides | Terminal Alkynes | TBAF | Solvent-free | - | - | Moderate to Excellent[4] |
Note: "High" yields are as reported in the respective literature. Direct comparative data for various catalysts on the same pyrazine substrate is limited.[1]
Catalytic Cycle: Sonogashira Coupling
Detailed Experimental Protocol: Sonogashira Coupling of Chloropyrazine
Under an inert atmosphere (e.g., nitrogen or argon), a flask is charged with the chloropyrazine (1.0 equiv), a palladium catalyst such as [Pd(allyl)Cl]₂ (e.g., 1 mol%), a phosphine ligand like PPh₃ (e.g., 4 mol%), and a copper(I) co-catalyst like CuI (e.g., 2 mol%). A suitable solvent, such as THF or DMF, is added, followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH). The terminal alkyne (1.1-1.5 equiv) is then added, and the mixture is stirred at room temperature or heated as required. The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is filtered to remove any solids, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with water or an ammonium chloride solution to remove the amine base and copper salts. The organic layer is dried and concentrated, and the product is purified by column chromatography.[2]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.
Data Presentation: Performance of Palladium Catalysts in Buchwald-Hartwig Amination
| Pd Precursor | Ligand | Pyrazine/Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | X-Phos | Haloarenes | Various Amines | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent[5] |
| Pd₂(dba)₃ | BINAP | Haloarenes | Various Amines | NaOt-Bu | Toluene | 110 | - | High[5] |
| Pd(OAc)₂ | SPhos | Haloarenes | Various Amines | Cs₂CO₃ | THF | - | - | High[5] |
| Pd(dba)₂ | X-Phos | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | reflux | 6 | 94[6] |
Note: While specific comparative data for pyrazines is sparse in single studies, the catalyst systems listed are generally preferred for heteroaromatic amines.[1]
Logical Relationship: Key Factors in Buchwald-Hartwig Amination
Detailed Experimental Protocol: Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, the aryl halide (1.0 equiv), the amine (1.2 equiv), a strong base such as sodium tert-butoxide (NaOt-Bu, 1.4 equiv), a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ (e.g., 0.02 equiv), and a suitable bulky phosphine ligand (e.g., X-Phos or SPhos, 0.04 equiv) are combined.[1] An anhydrous, deoxygenated solvent such as toluene or dioxane is then added. The reaction vessel is sealed and heated (typically to 80-110°C) with vigorous stirring until the starting material is consumed, as determined by an appropriate analytical method (TLC, GC, or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and quenched with water. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Comparative Guide to Mass Spectrometry Analysis of Methyl 3-bromo-6-chloropyrazine-2-carboxylate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry-based methods for the analysis of reaction products derived from Methyl 3-bromo-6-chloropyrazine-2-carboxylate, a key intermediate in pharmaceutical synthesis. We present a comparison with alternative analytical techniques, supported by generalized experimental protocols and data representation to aid in method selection and application.
Overview of Analytical Methodologies
The analysis of complex reaction mixtures, such as those involving this compound, requires techniques that offer high sensitivity, selectivity, and structural elucidation capabilities. Mass spectrometry (MS), particularly when coupled with a chromatographic separation method like liquid chromatography (LC) or gas chromatography (GC), is a primary tool for this purpose. However, other methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy also play crucial roles in comprehensive analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Highly versatile for a wide range of compounds, including those that are non-volatile or thermally sensitive.[1][2] LC-MS is particularly well-suited for polar compounds and is a staple in pharmaceutical analysis for impurity profiling and stability testing.[2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for volatile and semi-volatile compounds.[1] It requires analytes to be thermally stable for vaporization.[3][4] For less volatile compounds, a derivatization step may be necessary to increase volatility.[2][4]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for quantitative analysis. While it doesn't provide the structural information of MS, its simplicity and reliability make it excellent for routine purity checks and quantification of known compounds, including pyrazine derivatives.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An indispensable tool for the definitive structural elucidation of novel compounds and for quantifying components in a mixture (qNMR).[6] While less sensitive than MS, it is non-destructive and provides detailed structural information.
Experimental Workflow for Reaction Product Analysis
A typical workflow for the analysis of reaction products involves several key stages, from sample preparation to final data interpretation. The choice of specific steps depends on the analytical technique and the goals of the study.
Caption: General analytical workflow for reaction product analysis.
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Reaction Products
This protocol is designed for the identification and quantification of polar and non-volatile reaction products.
-
Sample Preparation:
-
Quench the reaction mixture with a suitable solvent (e.g., water or a buffer).
-
Extract the organic components using an appropriate solvent like ethyl acetate or dichloromethane.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the residue in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Conditions:
-
HPLC System: Standard UPLC/HPLC system.
-
Column: C18 reverse-phase column (e.g., Thermo Scientific Accucore C18, 2.6 µm, 100 x 3 mm).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[7]
-
Gradient Program: A typical gradient might run from 5% B to 95% B over 15-20 minutes to elute compounds with a wide range of polarities.[7]
-
Flow Rate: 0.4 - 0.6 mL/min.[7]
-
Column Temperature: 30-40 °C.
-
Mass Spectrometer: Electrospray Ionization (ESI) source, operated in both positive and negative ion modes.[7]
-
Scan Mode: Full scan mode (e.g., m/z 100-1000) for initial identification, followed by product ion scan (MS/MS) on selected parent ions for structural confirmation.
-
Protocol 2: GC-MS Analysis of Volatile Byproducts
This protocol is suitable for identifying volatile or semi-volatile byproducts and impurities.
-
Sample Preparation:
-
Extract the reaction mixture with a non-polar solvent (e.g., hexane or diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the sample to a suitable volume.
-
(Optional) If target analytes are not sufficiently volatile, perform derivatization (e.g., silylation) to increase volatility.
-
Inject the sample into the GC-MS.
-
-
GC-MS Conditions:
-
GC System: Standard Gas Chromatograph.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Mass Spectrometer: Electron Ionization (EI) source at 70 eV.
-
Scan Range: m/z 40-550.
-
Comparison of Analytical Techniques
The selection of an analytical technique is dictated by the physicochemical properties of the analytes and the specific goals of the analysis.
| Feature | LC-MS | GC-MS | HPLC-UV | NMR |
| Analyte Suitability | Polar, non-volatile, thermally labile compounds.[3][4] | Volatile, thermally stable, non-polar compounds.[3][4] | Chromophore-containing compounds. | Soluble compounds in deuterated solvents. |
| Sensitivity | Very high (pg to fg range).[1][4] | High (pg to ng range).[1] | Moderate (ng to µg range). | Low (µg to mg range). |
| Selectivity | Very high (based on retention time and m/z). | Very high (based on retention time and fragmentation pattern). | Moderate (based on retention time and UV absorbance). | Very high (based on unique chemical shifts). |
| Structural Information | High (molecular weight and fragmentation). | High (fragmentation pattern, library searchable). | Low (none). | Very high (definitive structure). |
| Sample Throughput | High | High | High | Low |
| Key Applications | Impurity profiling, metabolite ID, large molecules.[2] | Residual solvent analysis, analysis of volatile impurities.[2] | Purity assessment, routine quantification.[6] | Structural elucidation, reference standard characterization. |
Quantitative Data Summary
Proper data presentation is crucial for comparing results from different analytical methods or reaction conditions.
Table Example: Quantification of Product and Impurities by Different Methods
| Compound | Retention Time (min) | Response (Area Counts) | Concentration (µg/mL) | Method |
| Product A | 12.5 | 1.8 x 10⁷ | 98.5 | LC-MS |
| (Isomer) | 12.9 | 2.1 x 10⁵ | 1.1 | LC-MS |
| Impurity B | 9.8 | 4.5 x 10⁴ | 0.4 | LC-MS |
| Product A | 12.6 | 950,000 | 98.3 | HPLC-UV |
| (Isomer) | 13.0 | 11,200 | 1.2 | HPLC-UV |
| Impurity B | Not Detected | N/A | < 0.1 | HPLC-UV |
| Starting Material | 8.2 | 3.2 x 10⁶ | 15.2 | GC-MS |
| Solvent Residue | 3.1 | 1.5 x 10⁷ | 50.1 | GC-MS |
Decision-Making Logic for Method Selection
Choosing the optimal analytical technique requires considering the specific research question. The following diagram illustrates a logical approach to method selection.
Caption: Decision tree for selecting an appropriate analytical method.
This guide serves as a foundational resource for selecting and implementing appropriate analytical methodologies for the reaction products of this compound. For specific applications, method development and validation are essential to ensure accurate and reliable results.
References
- 1. Which is Better for Research: LCMS or GCMS? Find Out! [hplcvials.com]
- 2. iltusa.com [iltusa.com]
- 3. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 6. biosynce.com [biosynce.com]
- 7. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]
Safety Operating Guide
A Guide to the Safe Disposal of Methyl 3-bromo-6-chloropyrazine-2-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 3-bromo-6-chloropyrazine-2-carboxylate, a halogenated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to comply with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) for specific hazard information. Although an SDS for the exact compound was not located, data from structurally similar halogenated pyrazine derivatives indicate that this compound should be handled with caution.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A lab coat, long pants, and closed-toe shoes. |
Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2][3]
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure proper ventilation.[2][3]
-
Containment: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the substance.[1] For solid spills, carefully sweep or scoop the material to avoid generating dust.[3][4]
-
Collection: Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.[2][5][6]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Waste Disposal Workflow
The proper disposal of this compound follows a systematic workflow designed to ensure safety and regulatory compliance.
Detailed Disposal Protocol
The following step-by-step protocol outlines the procedure for the collection, storage, and disposal of waste containing this compound.
1. Waste Segregation:
As a halogenated organic compound, waste containing this compound must be segregated from non-halogenated chemical waste.[5][6][7] This is crucial as the disposal methods for these two streams are different and mixing them can increase disposal costs and environmental impact.[5]
2. Waste Container and Labeling:
-
Container Selection: Use a designated, properly sealed, and chemically compatible container for collecting halogenated waste.[5][6] These are often supplied by your institution's EHS department.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[5][6] All constituents and their approximate percentages should be listed on the label.[7]
3. Accumulation and Storage:
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5] This area should be cool, dry, and well-ventilated.[1][4]
-
Incompatibilities: Ensure the waste container is stored away from incompatible materials, which may include strong acids, bases, and oxidizing agents.[2][8]
-
Container Management: Keep the waste container closed at all times except when adding waste.[5][6]
4. Final Disposal Procedure:
-
Professional Disposal: The final disposal of halogenated organic waste must be handled by a licensed hazardous waste disposal company or your institution's EHS department.[4][9][10] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][11]
-
Incineration: The standard disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility equipped with flue gas scrubbing to neutralize hazardous combustion byproducts.[7][11]
-
Scheduling Pickup: Once the waste container is full or is no longer needed, contact your EHS department to arrange for its collection.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult with your institution's safety officers if you have any questions or concerns.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. aaronchem.com [aaronchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
Personal protective equipment for handling Methyl 3-bromo-6-chloropyrazine-2-carboxylate
Methyl 3-bromo-6-chloropyrazine-2-carboxylate is a halogenated heterocyclic compound that should be handled with care in a laboratory setting. Based on data from similar compounds, it is likely to be an irritant to the skin, eyes, and respiratory tract.[1] Ingestion and inhalation should be avoided.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles or a full-face shield.[1] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[1] | Provides a barrier against skin contact, which may cause irritation. Gloves should be inspected before use and disposed of properly. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas. | Protects the respiratory tract from potentially irritating and harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
-
Preparation and Engineering Controls :
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an emergency eyewash station and safety shower are easily accessible.
-
Remove all potential ignition sources from the handling area.
-
-
Handling the Compound :
-
Wear the full complement of prescribed PPE.
-
Avoid direct contact with skin, eyes, and clothing.
-
When weighing or transferring the solid, do so carefully to minimize the generation of dust.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
-
Post-Handling :
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.
-
Clean all equipment and the work area to prevent cross-contamination.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste material containing this compound, including contaminated gloves, weighing paper, and other disposable materials, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Waste Segregation : Do not mix halogenated organic waste with non-halogenated waste streams.[3]
-
Disposal Procedure : All waste containing this compound must be disposed of as hazardous chemical waste.[4] Follow all local, regional, and national regulations for the disposal of chemical waste. Arrange for collection by an authorized hazardous waste disposal service. Do not dispose of this chemical down the drain.[1]
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
